Product packaging for Ethyl 2-amino-5-isopropoxybenzoate(Cat. No.:)

Ethyl 2-amino-5-isopropoxybenzoate

Cat. No.: B7866071
M. Wt: 223.27 g/mol
InChI Key: MGIAJCYGDTXPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-amino-5-isopropoxybenzoate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B7866071 Ethyl 2-amino-5-isopropoxybenzoate

Properties

IUPAC Name

ethyl 2-amino-5-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAJCYGDTXPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive multi-step synthesis for Ethyl 2-amino-5-isopropoxybenzoate, a valuable building block in the development of novel pharmaceutical compounds. The described synthetic pathway involves the protection of a reactive amino group, etherification of a phenolic hydroxyl group, esterification of a carboxylic acid, and a final deprotection step. Detailed experimental protocols for each key transformation are provided, and all quantitative data are summarized for clarity and comparative analysis.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a four-step sequence starting from 2-amino-5-hydroxybenzoic acid. This strategy is designed to selectively modify the different functional groups present in the starting material and its intermediates. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow A 2-amino-5-hydroxybenzoic acid B 2-acetamido-5-hydroxybenzoic acid A->B Acetylation C 2-acetamido-5-isopropoxybenzoic acid B->C Isopropylation D Ethyl 2-acetamido-5-isopropoxybenzoate C->D Esterification E This compound D->E Deprotection

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Acetylation of 2-amino-5-hydroxybenzoic acid

This initial step serves to protect the more nucleophilic amino group as an acetamide to prevent side reactions in the subsequent etherification step. The procedure is adapted from the N-acylation of 5-aminosalicylic acid.[1]

Experimental Protocol:

  • To a solution of 2-amino-5-hydroxybenzoic acid in water, an equimolar amount of acetic anhydride is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The resulting precipitate of 2-acetamido-5-hydroxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

ParameterValue
Starting Material2-amino-5-hydroxybenzoic acid
ReagentAcetic Anhydride
SolventWater
Reaction Time2-3 hours
TemperatureRoom Temperature
Product2-acetamido-5-hydroxybenzoic acid
Typical Yield>90% (based on analogous reactions)
PurificationFiltration and washing
Step 2: Isopropylation of 2-acetamido-5-hydroxybenzoic acid (Williamson Ether Synthesis)

The isopropoxy group is introduced via a Williamson ether synthesis, where the phenoxide ion of the protected aminobenzoic acid acts as a nucleophile, attacking an isopropyl halide.

Experimental Protocol:

  • 2-acetamido-5-hydroxybenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃), is added in excess to deprotonate the phenolic hydroxyl group.

  • Isopropyl bromide is added to the reaction mixture, which is then heated to 60-80 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is poured into water and acidified to precipitate the product.

  • The crude 2-acetamido-5-isopropoxybenzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

ParameterValue
Starting Material2-acetamido-5-hydroxybenzoic acid
ReagentsIsopropyl bromide, Potassium Carbonate
SolventDimethylformamide (DMF)
Reaction Time4-8 hours
Temperature60-80 °C
Product2-acetamido-5-isopropoxybenzoic acid
Typical Yield70-85% (estimated)
PurificationRecrystallization
Step 3: Fischer Esterification of 2-acetamido-5-isopropoxybenzoic acid

The carboxylic acid functionality is converted to an ethyl ester through an acid-catalyzed reaction with ethanol.

Experimental Protocol:

  • 2-acetamido-5-isopropoxybenzoic acid is suspended in an excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • The excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 2-acetamido-5-isopropoxybenzoate.

ParameterValue
Starting Material2-acetamido-5-isopropoxybenzoic acid
ReagentsAbsolute Ethanol, Sulfuric Acid (catalyst)
Reaction Time4-6 hours
TemperatureReflux
ProductEthyl 2-acetamido-5-isopropoxybenzoate
Typical Yield80-95% (estimated)
PurificationExtraction and solvent evaporation
Step 4: Deprotection of Ethyl 2-acetamido-5-isopropoxybenzoate

The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine of the target molecule.

Experimental Protocol:

  • Ethyl 2-acetamido-5-isopropoxybenzoate is dissolved in a mixture of ethanol and aqueous hydrochloric acid.

  • The solution is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, until the pH is basic.

  • The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.

ParameterValue
Starting MaterialEthyl 2-acetamido-5-isopropoxybenzoate
ReagentsHydrochloric Acid, Ethanol, Sodium Carbonate
Reaction Time2-4 hours
TemperatureReflux
ProductThis compound
Typical Yield>85% (estimated)
PurificationExtraction and solvent evaporation

Logical Relationships in Key Transformations

The following diagrams illustrate the core chemical transformations and the logical flow of the key reaction steps.

Acetylation cluster_reactants Reactants cluster_products Products 2-amino-5-hydroxybenzoic acid 2-amino-5-hydroxybenzoic acid 2-acetamido-5-hydroxybenzoic acid 2-acetamido-5-hydroxybenzoic acid 2-amino-5-hydroxybenzoic acid->2-acetamido-5-hydroxybenzoic acid N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Acid Acetic Acid Acetic Anhydride->Acetic Acid Byproduct

Caption: Acetylation of the starting material to protect the amino group.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 2-acetamido-5-hydroxybenzoic acid 2-acetamido-5-hydroxybenzoic acid 2-acetamido-5-isopropoxybenzoic acid 2-acetamido-5-isopropoxybenzoic acid 2-acetamido-5-hydroxybenzoic acid->2-acetamido-5-isopropoxybenzoic acid O-Isopropylation Isopropyl Bromide Isopropyl Bromide KBr + H2O + CO2 KBr + H2O + CO2 Isopropyl Bromide->KBr + H2O + CO2 Byproducts Base (K2CO3) Base (K2CO3)

Caption: Williamson ether synthesis for the introduction of the isopropoxy group.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-acetamido-5-isopropoxybenzoic acid 2-acetamido-5-isopropoxybenzoic acid Ethyl 2-acetamido-5-isopropoxybenzoate Ethyl 2-acetamido-5-isopropoxybenzoate 2-acetamido-5-isopropoxybenzoic acid->Ethyl 2-acetamido-5-isopropoxybenzoate Esterification Ethanol Ethanol Water Water Ethanol->Water Byproduct H2SO4 (cat.) H2SO4 (cat.)

Caption: Fischer esterification to form the ethyl ester.

This technical guide provides a robust and logical pathway for the synthesis of this compound. The outlined protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are advised to conduct small-scale trials to refine reaction parameters for optimal yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information from closely related analogs to provide a broader context for its potential characteristics and reactivity.

Core Chemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be identified. The table below summarizes these known and calculated properties, alongside experimental data for structurally similar compounds to provide a comparative reference.

PropertyValue for this compoundAnalog Data
Molecular Formula C₁₂H₁₇NO₃C₁₀H₁₃NO₂ (Ethyl 2-amino-5-methylbenzoate)[1]
Molecular Weight 223.27 g/mol 179.22 g/mol (Ethyl 2-amino-5-methylbenzoate)[1]
CAS Number 1251304-75-258677-05-7 (Ethyl 2-amino-5-methylbenzoate)[1]
Melting Point Data not available69-71 °C (Ethyl 2-amino-5-iodobenzoate)
Boiling Point Data not available307.6 °C at 760 mmHg (Ethyl 2-amino-5-chlorobenzoate)[2]
Solubility Data not availableInsoluble in water; Soluble in ethanol, ether, and other organic solvents (general observation for similar esters)
Appearance Data not availableTypically a solid or oil at room temperature, characteristic of similar anthranilate esters
XLogP3 Data not available2.9 (Ethyl 2-amino-5-methylbenzoate)[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction is a standard and efficient method for the preparation of esters.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[3]

Materials:

  • 2-amino-5-isopropoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-isopropoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the moles of the carboxylic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions until the cessation of gas evolution (CO₂) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the protons of the isopropoxy group (a septet and a doublet), and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and isopropoxy groups.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-O stretching frequencies.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (223.27 g/mol ).

Reactivity and Stability

This compound is expected to exhibit reactivity typical of an aromatic amine and an ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its pharmacological properties.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 2-amino-5-isopropoxybenzoic acid + Ethanol + H₂SO₄ (cat.) Reaction Reflux Reactants->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Final_Product Pure Ethyl 2-amino-5- isopropoxybenzoate Purification->Final_Product

General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly accessible literature. The following structural analysis, predicted data, and experimental protocols are based on established chemical principles and data from structurally analogous compounds.

Introduction

This compound is an organic molecule belonging to the class of aminobenzoic acid esters. Its structure, featuring an anthranilate core with an isopropoxy substitution, suggests potential applications in medicinal chemistry and materials science. Anthranilate derivatives are known scaffolds in drug discovery, exhibiting a range of biological activities. The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This guide provides a comprehensive analysis of its structure, predicted properties, and a plausible synthetic route.

Structural Analysis

The chemical structure of this compound is defined by a benzene ring substituted with an amino group at position 2, an ethyl ester at position 1, and an isopropoxy group at position 5.

Molecular Formula: C₁₂H₁₇NO₃

Structure:

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values were estimated using computational models and by analogy to similar compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Weight 223.27 g/mol
LogP (Octanol-Water Partition Coefficient) 2.8
Topological Polar Surface Area (TPSA) 61.8 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20d1HAr-H
~6.85dd1HAr-H
~6.70d1HAr-H
~4.50sept1H-OCH(CH₃)₂
~4.30q2H-OCH₂CH₃
~4.00 (broad s)2H-NH₂
~1.35t3H-OCH₂CH₃
~1.30d6H-OCH(CH₃)₂
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~168C=O (ester)
~150Ar-C-O
~140Ar-C-NH₂
~125Ar-CH
~118Ar-CH
~115Ar-CH
~110Ar-C (quaternary)
~70-OCH(CH₃)₂
~60-OCH₂CH₃
~22-OCH(CH₃)₂
~14-OCH₂CH₃
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine)
3000-2850C-H stretch (aliphatic)
1720-1700C=O stretch (ester)
1620-1580C=C stretch (aromatic)
1250-1200C-O stretch (ester)
1100-1000C-O stretch (ether)

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in two key steps starting from the commercially available 2-amino-5-hydroxybenzoic acid. The proposed workflow involves the protection of the carboxylic acid via esterification, followed by the alkylation of the hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis A 2-Amino-5-hydroxybenzoic acid B Ethyl 2-amino-5-hydroxybenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C 2-Bromopropane, K₂CO₃ Acetone, Reflux

Proposed synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis.

Step 1: Synthesis of Ethyl 2-amino-5-hydroxybenzoate (Fischer Esterification)

Objective: To synthesize Ethyl 2-amino-5-hydroxybenzoate from 2-amino-5-hydroxybenzoic acid.

Materials:

  • 2-amino-5-hydroxybenzoic acid (1.0 eq)

  • Absolute Ethanol (10-20 volumes)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • 10% Sodium Carbonate solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beaker, Buchner funnel.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-hydroxybenzoic acid and absolute ethanol.

  • Stir the mixture until the solid is fully dissolved.

  • Carefully and slowly, add concentrated sulfuric acid to the solution while stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

  • The product, Ethyl 2-amino-5-hydroxybenzoate, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain the crude product, which can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if a higher purity is desired.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Objective: To synthesize the final product by alkylating the hydroxyl group of Ethyl 2-amino-5-hydroxybenzoate.

Materials:

  • Ethyl 2-amino-5-hydroxybenzoate (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separation funnel, Buchner funnel.

Procedure:

  • In a dry 250 mL round-bottom flask, dissolve Ethyl 2-amino-5-hydroxybenzoate in anhydrous acetone.

  • Add potassium carbonate to the solution.

  • Add 2-bromopropane to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Applications in Drug Development

Derivatives of aminobenzoic acid are prevalent in pharmaceuticals. The structural features of this compound suggest several potential areas for investigation:

  • Analgesic and Anti-inflammatory Agents: The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Local Anesthetics: Esters of aminobenzoic acid, such as benzocaine, are well-known local anesthetics.[1][2]

  • Kinase Inhibitors: The 2-aminobenzamide structure is a known hinge-binding motif for various protein kinases, making this compound a potential starting point for the development of targeted cancer therapies.

Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

References

An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in public databases, its precursor, 2-Amino-5-isopropoxybenzoic acid , is identified by CAS Number 68701-42-8 [1]. The ethyl ester can be reliably synthesized from this starting material.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃Calculated
Molecular Weight223.27 g/mol Calculated
AppearanceOff-white to light yellow solid or oilPredicted
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in ethanol, methanol, DMSO, ethyl acetate. Sparingly soluble in water.Predicted
pKa~3-4 (for the aromatic amine)Predicted based on analogues
LogP~2.5-3.0Predicted

Synthesis

A standard and reliable method for the preparation of this compound is the Fischer esterification of 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction with ethanol serves as a straightforward and high-yielding route to the desired ester.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-amino-5-isopropoxybenzoic acid (1.0 eq)

  • Anhydrous ethanol (excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropoxybenzoic acid and an excess of anhydrous ethanol.

  • Stir the mixture to dissolve the solid.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway start 2-amino-5-isopropoxybenzoic acid product This compound start->product Reflux reagents Ethanol (EtOH) Sulfuric Acid (H₂SO₄, cat.)

Caption: Fischer esterification of 2-amino-5-isopropoxybenzoic acid.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks
¹H NMR δ 7.2-7.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.5 (sept, 1H, -CH(CH₃)₂), 4.3 (q, 2H, -OCH₂CH₃), 4.2 (br s, 2H, -NH₂), 1.4 (t, 3H, -OCH₂CH₃), 1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ 168 (C=O), 150 (C-O), 142 (C-NH₂), 125, 118, 115 (Ar-C), 70 (-CH(CH₃)₂), 60 (-OCH₂CH₃), 22 (-CH(CH₃)₂), 14 (-OCH₂CH₃)
IR (cm⁻¹) 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch)
Mass Spec (m/z) 223 (M⁺), 178 (M⁺ - OEt), 150 (M⁺ - CO₂Et)

Applications in Drug Development

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3]

The isopropoxy and ethyl ester functionalities in this compound can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially enhancing its absorption and distribution in biological systems.

Potential Signaling Pathway Interactions:

Many anti-inflammatory drugs derived from benzoic acid act by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While the specific activity of this compound is unconfirmed, a plausible mechanism of action could involve the inhibition of COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

Diagram 2: Potential Anti-inflammatory Mechanism

G cluster_1 Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound Ethyl 2-amino-5- isopropoxybenzoate Target_Compound->COX_Enzymes Inhibition

Caption: Potential inhibition of COX enzymes by the target compound.

Experimental Workflow for Screening:

A typical workflow for evaluating the anti-inflammatory potential of this compound would involve in vitro enzyme inhibition assays followed by cell-based assays.

Diagram 3: Experimental Screening Workflow

G cluster_2 Screening Cascade Synthesis Synthesis of Target Compound In_Vitro In Vitro COX Enzyme Assay Synthesis->In_Vitro Cell_Based Cell-Based Assay (e.g., LPS-stimulated macrophages) In_Vitro->Cell_Based Lead_Optimization Lead Optimization Cell_Based->Lead_Optimization

Caption: A typical workflow for evaluating anti-inflammatory activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable derivative of 2-aminobenzoic acid. While specific experimental data is scarce, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in drug discovery, particularly in the development of new anti-inflammatory and analgesic agents. Further research is warranted to fully characterize its physicochemical properties and pharmacological activities.

References

Technical Guide: Physicochemical Characterization of Ethyl 2-amino-5-substituted Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An exhaustive search for experimental data on the physical characteristics of Ethyl 2-amino-5-isopropoxybenzoate (CAS No. 80074-91-3) did not yield specific results. Publicly available scientific literature and chemical databases lack detailed experimental values and protocols for this particular compound.

This guide, therefore, presents a summary of the available data for structurally similar and commercially available analogs: Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate . The methodologies and logical workflows presented herein are based on standard analytical chemistry principles and can be adapted for the characterization of this compound, should a sample become available.

Comparative Physicochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key physical and computed properties of Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate. These values have been aggregated from various chemical databases.

PropertyEthyl 2-amino-5-methylbenzoateEthyl 2-amino-5-methoxybenzoate
CAS Number 58677-05-764018-98-0
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₃
Molecular Weight 179.22 g/mol 195.21 g/mol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Computed XLogP3 2.9Not Available

Hypothetical Experimental Workflow for Characterization

The following diagram outlines a standard workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound. This represents a logical sequence of experiments to determine its fundamental properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Ethyl 2-amino-5-isopropoxybenzoate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Characterize Structure Purity Purity Assessment (HPLC, GC) Structure->Purity Assess Purity Physical Determination of Physical Properties (Melting Point, Boiling Point, Solubility) Purity->Physical Determine Properties G cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Structure Chemical Structure (this compound) MolecularWeight Molecular Weight Structure->MolecularWeight Polarity Polarity / Lipophilicity (LogP) Structure->Polarity FunctionalGroups Functional Groups (-NH2, -COOEt, -O-iPr) Structure->FunctionalGroups MS Mass Spectrometry MolecularWeight->MS HPLC Chromatography Polarity->HPLC IR_NMR Spectroscopy (IR, NMR) FunctionalGroups->IR_NMR

The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of aminobenzoate esters, a class of compounds that revolutionized pain management and laid the groundwork for modern local anesthetics. From their conceptual origins as safer alternatives to cocaine to their synthesis and clinical application, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Quest for Controlled Sensation

The late 19th century marked a turning point in surgical and dental procedures with the introduction of cocaine as the first effective local anesthetic. However, its significant toxicity and addictive properties spurred a dedicated search for safer alternatives. This quest led chemists to explore the ester derivatives of para-aminobenzoic acid (PABA), culminating in the synthesis of compounds that would dominate local anesthesia for decades.

The Pioneers and Their Discoveries

The development of aminobenzoate esters is largely attributed to the pioneering work of two German chemists: Eduard Ritsert and Alfred Einhorn.

Benzocaine: The First Synthesis

In 1890, while experimenting with PABA, German pharmacist Eduard Ritsert successfully synthesized the ethyl ester of p-aminobenzoic acid, which would later be known as benzocaine.[1][2][3] Initially patented and marketed under the name Anaesthesin, benzocaine's low water solubility made it primarily suitable for topical applications as a pain reliever.[1][4]

Procaine: The "New Cocaine"

Building on the foundation of ester synthesis, chemist Alfred Einhorn, who was actively seeking a non-addictive substitute for cocaine, synthesized procaine in 1905.[5][6][7] Einhorn gave it the trade name Novocain, derived from the Latin "novus" (new) and "caine," signifying a new, safer anesthetic.[6][8] Procaine, being water-soluble, was suitable for injection and was introduced into clinical practice by the surgeon Heinrich Braun.[6][9] Unlike cocaine, procaine did not possess vasoconstrictive properties and was often co-administered with epinephrine to localize its effect and prolong its duration of action.[5]

Physicochemical and Pharmacological Properties

The clinical efficacy and safety of aminobenzoate esters are dictated by their physicochemical and pharmacological properties. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Key Aminobenzoate Esters

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Benzocaine C₉H₁₁NO₂165.1988-90172 (at 12.75 mmHg)Sparingly soluble in water; soluble in ethanol, ether, chloroform, and dilute acids.[10]
Procaine C₁₃H₂₀N₂O₂236.3161-63DecomposesSoluble in water.
Methyl 4-aminobenzoate C₈H₉NO₂151.16110-111273.17 (estimate)Slightly soluble in water; soluble in alcohol and ether.[11]
Ethyl 3-aminobenzoate C₉H₁₁NO₂165.1927-30172-175 (at 13 mmHg)Slightly soluble in water; soluble in alcohol and ether.[12]

Table 2: Pharmacological Properties of Selected Local Anesthetics

Anesthetic AgentPotency (Relative to Procaine)Onset of ActionDuration of ActionPrimary Metabolism
Procaine 1SlowShort (15-30 min)[13]Plasma pseudocholinesterase[5]
Benzocaine LowFastShortPlasma pseudocholinesterase
Lidocaine (Amide) 4FastModerate (70-140 min)[13]Liver (microsomal enzymes)
Bupivacaine (Amide) 16SlowLong (approx. 200 min)[13]Liver (microsomal enzymes)

Mechanism of Action: The Sodium Channel Blockade

Aminobenzoate esters, like other local anesthetics, exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[14] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the sensation of pain.

The following diagram illustrates the generally accepted mechanism of action:

MechanismOfAction cluster_extracellular Extracellular Fluid (Higher pH) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Fluid (Lower pH) LA_base Local Anesthetic (Uncharged Base, LA) LA_cation Local Anesthetic (Charged Cation, LAH+) LA_base->LA_cation H+ LA_base_in LA LA_base->LA_base_in Diffusion Membrane LA_cation_in LAH+ LA_base_in->LA_cation_in H+ Na_Channel Voltage-Gated Sodium Channel LA_cation_in->Na_Channel Binds to Receptor Site Action_Potential Action Potential Propagation Blocked Na_Channel->Action_Potential Na_ion Na+ Na_ion->Na_Channel Influx Blocked

Caption: Mechanism of local anesthetic action on a nerve cell.

Key Experimental Protocols

The synthesis of aminobenzoate esters is a fundamental process in organic chemistry. Below are detailed methodologies for the preparation of benzocaine and procaine.

Synthesis of Benzocaine via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid and ethanol using an acid catalyst.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[6]

  • Slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.[6]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[6] The solid should dissolve as the reaction proceeds.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.

  • Slowly neutralize the mixture by adding a 10% sodium carbonate solution while stirring until the pH is approximately 8.[6] Carbon dioxide evolution will be observed.

  • Collect the resulting white precipitate of benzocaine by vacuum filtration.

  • Wash the precipitate with several portions of cold water.

  • Dry the purified benzocaine.

BenzocaineSynthesis PABA p-Aminobenzoic Acid Reflux Reflux (60-75 min) PABA->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reflux catalyzes Neutralization Neutralization with Na₂CO₃ solution Reflux->Neutralization Filtration Vacuum Filtration & Washing Neutralization->Filtration Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Filtration->Benzocaine

Caption: Experimental workflow for the synthesis of benzocaine.

Synthesis of Procaine from Benzocaine

This protocol outlines the transesterification of benzocaine with 2-diethylaminoethanol to produce procaine.

Materials:

  • Benzocaine (Ethyl 4-aminobenzoate)

  • 2-Diethylaminoethanol

  • Sodium ethoxide

  • Distilled water

  • Active charcoal

Procedure:

  • Create a suspension of benzocaine, 2-diethylaminoethanol, and sodium ethoxide in a suitable reaction flask.[9]

  • Heat the mixture. The original protocol by Einhorn involved conventional heating, while modern variations may utilize microwave irradiation to significantly reduce reaction time.[9]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the crude procaine is obtained, which may be a viscous liquid that solidifies upon cooling.[9]

  • For purification, suspend the crude product in distilled water and heat to approximately 80°C.[9]

  • Add active charcoal to decolorize the solution and filter it while hot under reduced pressure.[9]

  • Allow the filtrate to cool to room temperature, which will cause pure procaine to precipitate as white crystals.[9]

  • Collect the procaine crystals by filtration and dry them.

ProcaineSynthesis Benzocaine Benzocaine Reaction Transesterification (Heating) Benzocaine->Reaction DEAE 2-Diethylaminoethanol DEAE->Reaction NaOEt Sodium Ethoxide (Base) NaOEt->Reaction catalyzes Purification Purification: - Dissolve in hot water - Treat with charcoal - Hot filtration Reaction->Purification Crystallization Crystallization upon cooling Purification->Crystallization Procaine Procaine Crystallization->Procaine

Caption: Experimental workflow for the synthesis of procaine.

Evolution and Future Directions

The discovery of aminobenzoate esters marked a significant milestone in the history of medicine. While newer amide-type local anesthetics like lidocaine, which offer a lower risk of allergic reactions and a more stable chemical structure, have largely replaced procaine in clinical practice, the fundamental principles of their design and mechanism of action continue to inform the development of novel analgesic agents.[4] The study of these foundational compounds remains crucial for understanding the structure-activity relationships that govern the efficacy and safety of local anesthetics.

Conclusion

The journey from the isolation of cocaine to the rational design and synthesis of aminobenzoate esters like benzocaine and procaine is a compelling narrative of scientific innovation. This technical guide has provided a comprehensive overview of the historical context, key discoveries, physicochemical and pharmacological properties, mechanism of action, and seminal experimental protocols. This foundational knowledge continues to be relevant for scientists and researchers dedicated to the ongoing development of safer and more effective pain management therapies.

References

Ethyl 2-amino-5-isopropoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available chemical data for Ethyl 2-amino-5-isopropoxybenzoate. Following a comprehensive search of scientific databases, no direct experimental data for the molecular weight and formula of this compound was found. The information presented herein is based on the calculated values derived from its chemical structure.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided in the table below. This data is essential for various applications in research and development, including analytical method development, spectroscopic analysis, and computational modeling.

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol

Structural Information

The logical relationship between the constituent functional groups of this compound is depicted in the following diagram. This visualization aids in understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity and interactions in biological systems.

cluster_benzoate Benzoate Core cluster_substituents Substituents This compound This compound Benzene Ring Benzene Ring This compound->Benzene Ring forms Ester Group Ester Group Benzene Ring->Ester Group C-C bond Amino Group Amino Group Benzene Ring->Amino Group at C2 Isopropoxy Group Isopropoxy Group Benzene Ring->Isopropoxy Group at C5 Ethyl Group Ethyl Group Ester Group->Ethyl Group contains Isopropyl Group Isopropyl Group Isopropoxy Group->Isopropyl Group contains

Caption: Molecular components of this compound.

Methodological & Application

Synthesis Protocol for Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a nitro group to the corresponding amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available Ethyl 5-hydroxy-2-nitrobenzoate.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of Ethyl 5-hydroxy-2-nitrobenzoate is alkylated using 2-bromopropane in the presence of a base to yield Ethyl 5-isopropoxy-2-nitrobenzoate.

  • Step 2: Reduction of the Nitro Group. The nitro group of Ethyl 5-isopropoxy-2-nitrobenzoate is then reduced to an amino group to afford the final product, this compound. This can be effectively carried out using tin(II) chloride or through catalytic hydrogenation.

II. Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis based on analogous reactions reported in the literature.

Table 1: Reagents and Expected Yield for the Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate (Step 1)

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Ethyl 5-hydroxy-2-nitrobenzoate211.171.01.021.1 g
2-Bromopropane123.001.21.214.8 g (10.3 mL)
Potassium Carbonate (K₂CO₃)138.211.51.520.7 g
Acetone---200 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%) Expected Yield (g)
Ethyl 5-isopropoxy-2-nitrobenzoate253.2525.3 g85 - 95%21.5 - 24.0 g

Table 2: Reagents and Expected Yield for the Synthesis of this compound (Step 2)

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Ethyl 5-isopropoxy-2-nitrobenzoate253.251.01.025.3 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.634.04.090.3 g
Ethanol---250 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%) Expected Yield (g)
This compound223.2622.3 g80 - 90%17.8 - 20.1 g

III. Experimental Protocols

Step 1: Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate

Materials:

  • Ethyl 5-hydroxy-2-nitrobenzoate

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a 500 mL round-bottom flask, add Ethyl 5-hydroxy-2-nitrobenzoate (21.1 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture until the starting material is completely dissolved.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Slowly add 2-bromopropane (14.8 g, 0.12 mol) to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 5-isopropoxy-2-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 5-isopropoxy-2-nitrobenzoate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • In a 500 mL round-bottom flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (25.3 g, 0.1 mol) in ethanol (250 mL).

  • To this solution, add Tin(II) chloride dihydrate (90.3 g, 0.4 mol) in portions with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction is exothermic and may require occasional cooling in a water bath. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water (500 mL).

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Ethyl 5-hydroxy-2-nitrobenzoate Reaction1 Williamson Ether Synthesis (Reflux, 12-18h) Start->Reaction1 Reagents1 Reagents: - 2-Bromopropane - K₂CO₃ - Acetone Reagents1->Reaction1 Workup1 Workup: - Filtration - Extraction - Recrystallization Reaction1->Workup1 Intermediate Intermediate: Ethyl 5-isopropoxy-2-nitrobenzoate Workup1->Intermediate Reaction2 Nitro Reduction (RT, 4-6h) Intermediate->Reaction2 Reagents2 Reagents: - SnCl₂·2H₂O - Ethanol Reagents2->Reaction2 Workup2 Workup: - Neutralization - Filtration - Extraction - Column Chromatography Reaction2->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application Note: 1H and 13C NMR Analysis of Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-amino-5-isopropoxybenzoate. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide the user through the analytical process.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation is a critical step in its characterization, for which 1H and 13C NMR spectroscopy are indispensable tools. This application note presents a detailed protocol and predicted spectral data for the comprehensive NMR analysis of this molecule.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following 1H and 13C NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predictions provide a reliable reference for the identification and structural verification of the title compound.

Table 1: Predicted 1H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.20d1H~3.0H-6
~6.95dd1H~9.0, 3.0H-4
~6.70d1H~9.0H-3
~4.80br s2H--NH₂
~4.50sept1H~6.0-OCH(CH₃)₂
~4.30q2H~7.1-OCH₂CH₃
~1.35t3H~7.1-OCH₂CH₃
~1.30d6H~6.0-OCH(CH₃)₂

Table 2: Predicted 13C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~151.0C-5
~140.0C-2
~120.0C-1
~118.0C-4
~115.0C-6
~113.0C-3
~70.0-OCH(CH₃)₂
~60.5-OCH₂CH₃
~22.0-OCH(CH₃)₂
~14.5-OCH₂CH₃

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its 1H and 13C NMR spectra.

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR).[1]

    • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

    • High-quality 5 mm NMR tube.

    • Pasteur pipette and glass wool.

    • Vortex mixer.

  • Procedure:

    • Weigh the required amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

    • Vortex the mixture until the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[1][3]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • 1H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Number of Scans (NS): 16-32

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Pulse Width (P1): 30-45 degrees

    • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • 13C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃

    • Number of Scans (NS): 1024 or more (depending on concentration)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Pulse Width (P1): 30 degrees

    • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

    • Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

  • Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals to determine the relative number of protons.

  • Structure Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the workflow for the NMR analysis and the logical relationships for spectral interpretation.

NMR_Analysis_Workflow NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking & Integration reference->peak_pick assign Structure Assignment peak_pick->assign Chemical_Structure_and_NMR_Correlation Structure and Key NMR Correlations of this compound cluster_structure Chemical Structure cluster_h1 1H NMR Signals cluster_c13 13C NMR Signals mol      O=C(OCC)      |     C1=CC(O-CH(CH3)2)=CC(N)=C1     H_arom Aromatic Protons (~6.7-7.2 ppm) mol->H_arom H-3, H-4, H-6 NH2 -NH2 (~4.8 ppm) mol->NH2 OCH_iso -OCH (septet) (~4.5 ppm) mol->OCH_iso OCH2_et -OCH2 (quartet) (~4.3 ppm) mol->OCH2_et CH3_et -CH3 (triplet) (~1.35 ppm) mol->CH3_et CH3_iso -CH3 (doublet) (~1.30 ppm) mol->CH3_iso CO C=O (~168 ppm) mol->CO C_arom Aromatic Carbons (~113-151 ppm) mol->C_arom OCH_c_iso -OCH- (~70 ppm) mol->OCH_c_iso OCH2_c_et -OCH2- (~60.5 ppm) mol->OCH2_c_et CH3_c_iso -CH3 (~22 ppm) mol->CH3_c_iso CH3_c_et -CH3 (~14.5 ppm) mol->CH3_c_et

References

Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Ethyl 2-amino-5-isopropoxybenzoate using mass spectrometry. The methods outlined are intended to guide researchers in obtaining reliable mass spectral data for this compound, which is of interest in pharmaceutical and chemical synthesis. This note includes sample preparation, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a discussion of the expected fragmentation patterns.

Introduction

This compound is an aromatic compound containing an amino group, an ester, and an ether linkage. Mass spectrometry is a powerful analytical technique for the identification and quantification of such small molecules.[1] This application note details a general procedure for its analysis by LC-MS, a common and effective method for non-volatile or thermally labile compounds.[1] The successful analysis of this and similar molecules is critical for reaction monitoring, purity assessment, and metabolic studies in drug development.

Chemical Properties

PropertyValue
Chemical Formula C12H17NO3
Molecular Weight 223.27 g/mol
Exact Mass 223.12084
Structure

Experimental Protocol

A successful mass spectrometric analysis is contingent on proper sample preparation and optimized instrumental parameters. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Clean samples are crucial for obtaining high-quality mass spectra and for prolonging the life of the analytical instrumentation.[2]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[3] The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and contamination of the mass spectrometer.[3]

  • Blanks: Prepare blank samples consisting of the final solvent mixture to run before and after the sample to check for carryover and system contamination.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a good starting point for the analysis of this compound.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), positive mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 50-500

Data Presentation

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound based on common fragmentation patterns of aromatic amines and esters.[4][5]

IonPredicted m/zDescription
[M+H]+ 224.1281Protonated molecular ion
[M-C2H4]+ 196.0970Loss of ethylene from the ethoxy group
[M-C2H5O]+ 178.0868Loss of the ethoxy radical
[M-C3H7O]+ 164.0712Loss of the isopropoxy radical
[M-C2H5OH]+ 177.0841Neutral loss of ethanol
[M-C3H7OH]+ 163.0790Neutral loss of isopropanol

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E LC Separation D->E Injection F ESI Ionization E->F G Mass Analysis F->G H Data Acquisition G->H I Spectral Interpretation H->I

Caption: LC-MS experimental workflow for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode is expected to follow several key pathways, as depicted below.

Fragmentation Pathway cluster_frags Primary Fragments cluster_neutral_loss Neutral Loss Fragments M [M+H]+ m/z = 224.13 F1 [M-C2H4]+ m/z = 196.10 M->F1 - C2H4 F2 [M-C2H5O•]+ m/z = 178.09 M->F2 - •OC2H5 F3 [M-C3H7O•]+ m/z = 164.07 M->F3 - •OC3H7 NL1 [M-C2H5OH]+ m/z = 177.08 M->NL1 - C2H5OH NL2 [M-C3H7OH]+ m/z = 163.08 M->NL2 - C3H7OH

Caption: Proposed ESI+ fragmentation of this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided experimental parameters and expected fragmentation data serve as a robust starting point for researchers. Method optimization will likely be necessary to achieve the desired sensitivity and resolution for specific applications. The use of high-resolution mass spectrometry is recommended for unambiguous identification of fragment ions.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Ethyl Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl aminobenzoate derivatives are a significant class of compounds in the pharmaceutical industry, with ethyl 4-aminobenzoate (Benzocaine) being a widely used local anesthetic. Infrared (IR) spectroscopy is a powerful and versatile analytical technique crucial for the characterization, quality control, and structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the IR analysis of ethyl aminobenzoate derivatives, aiding in research, development, and quality assurance processes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for each molecule. For ethyl aminobenzoate derivatives, IR spectroscopy is instrumental in:

  • Confirming the presence of key functional groups: such as the amine (-NH2), ester (-COOC2H5), and the aromatic ring.

  • Identifying specific isomers: (ortho-, meta-, and para-) based on subtle shifts in absorption bands.

  • Assessing purity: by detecting the presence of impurities or starting materials.[1]

  • Monitoring the synthesis process: by tracking the appearance or disappearance of characteristic peaks.[1]

  • Characterizing different polymorphic forms: which can have different physical properties and bioavailability.

Data Presentation: Characteristic IR Absorption Bands of Ethyl Aminobenzoate Derivatives

The following table summarizes the characteristic IR absorption bands for various ethyl aminobenzoate derivatives. These values are indicative and can shift based on the specific substitution pattern and the physical state of the sample.

Functional Group Vibrational Mode Ethyl 4-aminobenzoate (Benzocaine) Ethyl 2-aminobenzoate Ethyl 3-aminobenzoate General Range for Derivatives (cm⁻¹) Intensity
Amine (-NH₂) / Amide (-NH-) N-H Stretch (asymmetric & symmetric)~3427, ~3347, ~3218 cm⁻¹~3470, ~3350 cm⁻¹~3450, ~3360 cm⁻¹3500 - 3200Medium-Strong
N-H Bend~1600 cm⁻¹~1615 cm⁻¹~1620 cm⁻¹1650 - 1580Medium-Strong
Ester (-COOC₂H₅) C=O Stretch~1689 - 1678 cm⁻¹[2]~1680 cm⁻¹~1700 cm⁻¹1750 - 1680Strong
C-O Stretch (asymmetric)~1272 cm⁻¹[2]~1250 cm⁻¹~1290 cm⁻¹1300 - 1200Strong
C-O Stretch (symmetric)~1170 cm⁻¹~1160 cm⁻¹~1180 cm⁻¹1200 - 1000Medium
Aromatic Ring C=C Stretch~1600, ~1500 cm⁻¹[1]~1615, ~1590, ~1560 cm⁻¹~1600, ~1480 cm⁻¹1625 - 1475Medium-Weak
C-H Stretch~3100 - 3000 cm⁻¹[1]~3100 - 3000 cm⁻¹~3100 - 3000 cm⁻¹3100 - 3000Medium-Weak
C-H Out-of-Plane Bend~846 - 770 cm⁻¹[2]~750 cm⁻¹ (ortho)~750, ~680 cm⁻¹ (meta)900 - 675Strong
Alkyl (-C₂H₅) C-H Stretch~2985, ~2895 cm⁻¹[3]~2980, ~2930 cm⁻¹~2980, ~2930 cm⁻¹3000 - 2850Medium
C-H Bend~1470, ~1370 cm⁻¹~1460, ~1370 cm⁻¹~1460, ~1370 cm⁻¹1470 - 1350Medium

Note: Data for isomers is sourced from the NIST Chemistry WebBook and other spectroscopic studies.

Experimental Protocols

Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the sample and the desired information.

Protocol 1: KBr Pellet Method for Solid Samples

This is a common method for obtaining high-quality spectra of solid samples.

Materials:

  • Sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Ensure the sample is also free of moisture.

  • Grinding: Place approximately 100 mg of KBr into an agate mortar and grind it to a fine powder.

  • Mixing: Add 1-2 mg of the solid sample to the mortar. The optimal sample to KBr ratio is approximately 1:100.[4]

  • Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until it appears homogeneous and has a consistent, fine texture.

  • Loading the Die: Carefully transfer the mixture into the pellet die, ensuring an even distribution.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[4] This will form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum using a pure KBr pellet or with an empty sample compartment.

  • Sample Spectrum Collection: Collect the spectrum of the sample pellet.

Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

  • Sample (solid or liquid)

  • ATR-FTIR spectrometer

  • Spatula (for solids) or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

  • Background Collection: With a clean and empty ATR crystal surface, collect a background spectrum.

  • Sample Application:

    • Solids: Place a small amount of the solid sample onto the ATR crystal, ensuring it completely covers the crystal surface. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.

  • Sample Spectrum Collection: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft cloth or swab moistened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Protocol 3: Nujol Mull Method for Solid Samples

This method is useful for samples that are difficult to grind or are sensitive to pressure.

Materials:

  • Sample (2-5 mg)

  • Nujol (high-purity mineral oil)

  • Agate mortar and pestle

  • Two IR-transparent salt plates (e.g., KBr or NaCl)

  • Spatula

Procedure:

  • Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind it to a fine powder.[5]

  • Mulling: Add one to two drops of Nujol to the ground sample.[5] Continue grinding until a uniform, thick paste (mull) is formed.

  • Mounting: Apply a small amount of the mull to the center of one salt plate using a spatula.

  • Sandwiching: Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

  • Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Collect the IR spectrum. Note that the spectrum will show absorption bands from Nujol itself (primarily C-H stretching and bending vibrations around 2920, 2850, 1460, and 1375 cm⁻¹), which may obscure sample peaks in these regions.

Mandatory Visualizations

Workflow for Synthesis and Characterization of Ethyl Aminobenzoate Derivatives

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an ethyl aminobenzoate derivative, where IR spectroscopy plays a key role in reaction monitoring and product confirmation.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_decision Outcome start Starting Materials (e.g., Aminobenzoic Acid, Ethanol) reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification ir_analysis IR Spectroscopy (Functional Group Confirmation) purification->ir_analysis nmr_analysis NMR Spectroscopy (Structural Elucidation) ir_analysis->nmr_analysis ms_analysis Mass Spectrometry (Molecular Weight Determination) nmr_analysis->ms_analysis mp_analysis Melting Point Analysis (Purity Assessment) ms_analysis->mp_analysis decision Purity and Structure Confirmed? mp_analysis->decision final_product Final Product: Ethyl Aminobenzoate Derivative decision->final_product Yes repurify Further Purification/Resynthesis decision->repurify No

Caption: A typical workflow for the synthesis and characterization of ethyl aminobenzoate derivatives.

Quality Control Workflow for Ethyl Aminobenzoate Derivatives in Pharmaceuticals

This diagram outlines a logical workflow for the quality control of an ethyl aminobenzoate derivative raw material in a pharmaceutical setting using FTIR spectroscopy.

G Pharmaceutical Quality Control Workflow cluster_analysis Data Analysis start Receive Raw Material (Ethyl Aminobenzoate Derivative) sampling Sample Preparation (e.g., ATR or KBr Pellet) start->sampling ftir_measurement FTIR Spectrum Acquisition sampling->ftir_measurement compare_reference Compare Spectrum with Reference Standard ftir_measurement->compare_reference peak_identification Identify Characteristic Peaks compare_reference->peak_identification impurity_check Check for Impurity Peaks peak_identification->impurity_check decision Does Spectrum Match Reference and Meet Specs? impurity_check->decision pass Pass QC Release for Manufacturing decision->pass Yes fail Fail QC Quarantine and Investigate decision->fail No

References

Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl p-aminobenzoate, commonly known as benzocaine, is a widely used local anesthetic.[1][2] Its synthesis, often through Fischer esterification of p-aminobenzoic acid and ethanol, can result in a crude product containing unreacted starting materials or by-products.[1][2] For pharmaceutical applications, achieving high purity is critical. Recrystallization is a robust and essential purification technique that separates a compound from its impurities based on differences in solubility.[3] This process involves dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[3] This document provides a detailed protocol for the recrystallization of ethyl p-aminobenzoate, focusing on the commonly used ethanol-water solvent system.

Data Presentation: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the solute (ethyl p-aminobenzoate) completely when hot but only sparingly when cold.[3][4] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethyl p-aminobenzoate is soluble in various organic solvents and sparingly soluble in water.[5][6][7]

Table 1: Solubility Characteristics of Ethyl p-Aminobenzoate (EPAB)

Solvent/System Solubility Behavior Remarks
Ethanol Freely soluble.[5][6] Solubility increases significantly with temperature.[8][9][10] Excellent "good" solvent. Often used in a mixed-solvent system with water.[1][3][4]
Water Very slightly or sparingly soluble.[5][6][7] Excellent "poor" solvent or anti-solvent when paired with ethanol.[7]
Methanol Higher solubility than in ethanol at the same temperature.[8][9][10] Can be used, but the high solubility might lead to lower recovery unless carefully controlled.
Other Alcohols Solubility in alcohols at a given temperature generally follows the trend: Methanol > Ethanol > n-Propanol > n-Butanol.[8][9][10] The dissolution process in these alcohols is endothermic and entropy-driven.[8][10]
Ethyl Acetate / Hexane Soluble in ethyl acetate (good solvent); insoluble in hexane (anti-solvent). A reliable alternative solvent pair that allows for fast crystal growth.[7]
Diethyl Ether Freely soluble.[5][6] Can be used for recrystallization, though its high volatility requires careful handling.[11]

| Chloroform | Soluble.[5] | Effective solvent, but less commonly used due to safety and environmental concerns. |

Experimental Protocol: Ethanol-Water Recrystallization

This protocol details the purification of crude ethyl p-aminobenzoate using a mixed-solvent system of ethanol and water. This is a common and effective method for this compound.[1][3][7][12]

Table 2: Materials and Equipment

Materials Equipment
Crude Ethyl p-Aminobenzoate Erlenmeyer flasks (2-3)
95% Ethanol Hot plate with stirring capability
Deionized Water Magnetic stir bar
Activated Carbon (optional) Büchner funnel and filter flask
Filter paper
Glass stem or stemless funnel
Beakers
Graduated cylinders
Spatula
Watch glass
Ice bath

| | Vacuum source |

Methodology
  • Dissolution:

    • Place the crude ethyl p-aminobenzoate solid into an Erlenmeyer flask with a magnetic stir bar.

    • Add the "good" solvent (95% ethanol) dropwise while heating the flask on a hot plate with gentle stirring. Use the minimum amount of hot ethanol required to fully dissolve the solid.[3]

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source. Add a very small amount of activated carbon to the solution to adsorb these impurities.

    • Reheat the solution to boiling for a few minutes. Caution: Add carbon to a slightly cooled solution to avoid violent boiling over.

  • Hot Gravity Filtration (if carbon was used or insoluble impurities are present):

    • This step removes the activated carbon or any insoluble impurities.[3]

    • Place a fluted filter paper in a stemless or short-stemmed glass funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.[3]

    • Pour the hot solution through the pre-heated setup quickly. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Add the "poor" solvent (hot water) dropwise to the hot ethanolic solution until it just begins to turn cloudy (the saturation point). If too much water is added, clarify the solution by adding a few drops of hot ethanol.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[3]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol-water mixture to rinse away any remaining soluble impurities.[3]

  • Drying:

    • Press the crystals between two pieces of dry filter paper or leave them in the Büchner funnel with the vacuum running to pull air through and partially dry them.[3]

    • For complete drying, transfer the crystals to a pre-weighed watch glass and let them air-dry or place them in a drying oven at a temperature well below the compound's melting point (88-90°C).[5][11]

  • Quality Control:

    • Determine the melting point of the dried, recrystallized product. Pure ethyl p-aminobenzoate has a melting point of approximately 88-92°C.[1][7] A sharp melting range close to the literature value indicates high purity.

Visualization of Experimental Workflow

The logical steps of the recrystallization procedure are outlined in the following diagram.

Recrystallization_Workflow Recrystallization Workflow for Ethyl Aminobenzoate start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) start->dissolve hot_filter 2. Hot Gravity Filtration (Optional: to remove insoluble impurities) dissolve->hot_filter crystallize 3. Induce Crystallization (Add anti-solvent, e.g., Water, and cool slowly) dissolve->crystallize if no insoluble impurities hot_filter->crystallize ice_bath 4. Cool in Ice Bath (To maximize yield) crystallize->ice_bath vac_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash Crystals (With ice-cold solvent) vac_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for the purification of ethyl aminobenzoate by recrystallization.

References

Application Notes and Protocols for Ethyl 2-amino-5-isopropoxybenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous compounds, particularly Ethyl 2-amino-5-methoxybenzoate and other substituted aminobenzoates. These protocols should be considered as starting points and may require optimization for the specific isopropoxy derivative.

Introduction

This compound is a substituted anthranilate derivative with significant potential as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for a wide range of chemical transformations. The isopropoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of downstream compounds. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and other valuable motifs for drug discovery and materials science.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound and its common analogs are presented in Table 1. These properties are crucial for designing reaction conditions and purification strategies.

PropertyThis compound (Predicted)Ethyl 2-amino-5-methoxybenzoate[1]Ethyl 2-amino-5-methylbenzoate[2]
Molecular Formula C₁₂H₁₇NO₃C₁₀H₁₃NO₃C₁₀H₁₃NO₂
Molecular Weight 223.27 g/mol 195.21 g/mol 179.22 g/mol
Appearance Off-white to light yellow solid--
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Insoluble in water.Soluble in common organic solvents.Soluble in common organic solvents.

Key Applications and Synthetic Pathways

This compound is a valuable building block for the synthesis of various heterocyclic systems, including benzodiazepines, quinazolinones, and thiazoles. The general synthetic utility is depicted in the following workflow diagram.

G A This compound B Acylation/Amidation A->B R-COCl or (RCO)₂O C Diazotization A->C NaNO₂, HCl D Cyclization Reactions A->D Coupling Partner E N-Acyl Derivatives B->E F Azo Compounds C->F G Heterocyclic Scaffolds (e.g., Benzodiazepines, Quinazolinones) D->G G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve this compound and a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., DCM or THF). B Cool the mixture to 0 °C. A->B C Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise. B->C D Stir at 0 °C for 30 min, then allow to warm to room temperature. C->D E Quench the reaction with water. D->E F Extract the product with an organic solvent. E->F G Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by recrystallization or column chromatography. G->H G A This compound C Amide Coupling A->C B N-(2-Nitrobenzoyl)amino acid B->C D Intermediate Amide C->D EDC, HOBt E Nitro Group Reduction D->E H₂, Pd/C F Amino Intermediate E->F G Intramolecular Cyclization F->G Heat, Acid or Metal Catalyst H Benzodiazepine Derivative G->H

References

Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid and its analogs are versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, coupled with the ability for diverse chemical modifications at both the amino and carboxyl groups, has led to the development of numerous derivatives with therapeutic potential.[1][2] These compounds have been investigated for their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. This document provides detailed application notes on their various therapeutic uses, experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways they modulate.

Therapeutic Applications & Data

Aminobenzoic acid analogs have shown promise in several key therapeutic areas. The following sections summarize their applications and present quantitative data on their biological activities.

Anticancer Activity

Analogs of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as STAT3.

Table 1: Anticancer Activity of Aminobenzoic Acid Analogs

Compound TypeCancer Cell LineIC50 (µM)Reference Compound
Benzamide derivatives of PABA-5.855-Fluorouracil
Benzamide derivatives of PABA-4.535-Fluorouracil
Targeted compoundsMCF728.3 ± 5.1Doxorubicin
Targeted compoundsHCT-11621.3 ± 4.1Doxorubicin
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-223.31 ± 0.09-
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateMCF-772.22 ± 0.14-
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateHepG253.29 ± 0.25-
Unspecified PABA analogsHepG27.08 ± 1.6-
Unspecified PABA analogsMCF-710.87 ± 0.8-
Unspecified PABA analogsHCT-116--
Alkyl derivative of PABA (Compound 20)NCI-H46015.59Cisplatin (IC50 21.00 µM)
Alkyl derivative of PABA (Compound 20)CAL-2720.04Cisplatin (IC50 21.00 µM)
Acrylamide-PABA analog (4j)MCF-71.83Colchicine (IC50 = 3.54 µM)
Schiff bases of PABAHepG2≥ 15.0-
Anti-inflammatory Activity

The anti-inflammatory properties of aminobenzoic acid analogs are attributed to their ability to modulate key inflammatory pathways, including the NF-κB and STAT3 signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Aminobenzoic Acid Analogs

Compound/DerivativeAssayTarget/Cell LineIC50/Inhibition
PABACytokine Production-Mild anti-inflammatory activity
DAB-1 (Hydrazide derivative)Nitric Oxide ProductionRAW 264.7 cells-
DAB-2-28 (DAB-1 analog)Nitric Oxide ProductionRAW 264.7 cellsMore potent than DAB-1
Boswellic acid analoguesCytokine InhibitionIn vitroSignificant inhibition of TNF-α and IL-6
TyrosolCytokine InhibitionRAW 264.7 cellsIC50: 4.60 µM (TNF-α), 2.67 µM (IL-6), 0.91 µM (IL-1β)
Antimicrobial Activity

Aminobenzoic acid is a precursor in the folic acid synthesis pathway in many bacteria, making its analogs effective antimicrobial agents by competitively inhibiting dihydropteroate synthase.[3]

Table 3: Antimicrobial Activity of Aminobenzoic Acid Analogs

Compound TypeMicroorganismMIC (µg/mL)Reference Compound
SulphanilamideBacterial strains0.97 - 62.5-
2-methyl-4-aminobenzoic acidBacterial strains0.97 - 62.5-
SulfaguanidineBacterial strains0.97 - 62.5-
Triazole benzoic acid derivativesBacterial and Fungal strainsPositive resultsCiprofloxacin, Miconazole
Schiff bases of PABAMethicillin-resistant Staphylococcus aureusfrom 15.62 µM-
Schiff bases of PABAMycobacterial strains≥ 62.5 µM-
Schiff bases of PABAFungal strains≥ 7.81 µM-
Anti-Alzheimer's Disease Activity

Certain aminobenzoic acid derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can help in managing the symptoms of Alzheimer's disease.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Aminobenzoic Acid Analogs

Compound TypeIC50KiReference Compound
Methylene-substituted benzoic acid analogs-13.62 ± 0.21 to 33.00 ± 0.29 nMTacrine
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid7.49 ± 0.16 µM8.14 ± 0.65Rivastigmine
Benzylaminobenzoic acid2.67 ± 0.05 µM (against BChE)--
hCA II inhibitor with alkoxy group0.0514 µM--
Antiviral Activity

Some N-phenylbenzamide derivatives, which are analogs of aminobenzoic acid, have demonstrated efficacy against enterovirus 71 (EV71).

Table 5: Antiviral Activity of Aminobenzoic Acid Analogs

CompoundVirus StrainIC50 (µM)TC50 (µM)Selectivity Index (SI)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV71 (multiple strains)5.7 ± 0.8 to 12 ± 1.2620 ± 0.0>51.7

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of aminobenzoic acid analogs.

Synthesis Protocols

a) General Synthesis of Schiff Base Derivatives [4]

  • Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL).

  • Add the appropriate aldehyde (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 3 hours.

  • Stir the mixture at room temperature for 12 hours.

  • Cool the mixture to precipitate the product.

  • Filter the precipitate and wash with cold diethyl ether.

  • Recrystallize the product from methanol to obtain the pure Schiff base.

b) General Synthesis of Ester Derivatives

  • Reflux the intermediate azo compound (0.008 mol) with the appropriate alcohol (0.074 mol) in the presence of sulfuric acid.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the ester with diethyl ether (50 mL).

  • Separate the ether layer and evaporate the solvent to yield the crude ester.

  • Recrystallize the product from a suitable solvent like ethanol.

c) General Synthesis of Amide Derivatives [5]

  • Acetylate the intermediate azo compound by dissolving it in 3M sodium hydroxide solution, adding crushed ice, and then acetic anhydride. Shake vigorously.

  • Recrystallize the resulting acetyl derivative from dilute ethanol.

  • Treat the acetylated compound with thionyl chloride to form the acid chloride.

  • React the acid chloride with the desired amine in a suitable solvent to form the amide.

  • Recrystallize the final product from ethanol.

Biological Evaluation Protocols

a) Anticancer Activity: MTT Assay [5][6][7]

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.

b) Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

c) Antimicrobial Activity: Agar Well Diffusion Method [8]

  • Prepare Inoculum: Prepare a standardized microbial suspension.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.

d) Anti-Alzheimer's Disease Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminobenzoic acid analogs are often mediated by their interaction with specific cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Some aminobenzoic acid analogs can suppress this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Inside Nucleus PABA_analog Aminobenzoic Acid Analog IKK IKK Complex PABA_analog->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Cytokines Inflammatory Cytokines Genes->Cytokines Translation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid analogs.

Inhibition of STAT3 Signaling Pathway in Cancer

The STAT3 signaling pathway is often constitutively active in cancer cells and promotes proliferation and survival. Certain aminobenzoic acid derivatives can inhibit this pathway.[9]

STAT3_Pathway cluster_nucleus Inside Nucleus PABA_analog Aminobenzoic Acid Analog JAK JAK PABA_analog->JAK Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Target_Genes Target Genes (e.g., Cyclin D1, Bcl-xL) STAT3_dimer->Target_Genes Induces Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the STAT3 signaling pathway by aminobenzoic acid analogs.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and evaluation of novel aminobenzoic acid analogs involves synthesis, purification, characterization, and a cascade of biological screening assays.

Experimental_Workflow Start Start: p-Aminobenzoic Acid Synthesis Chemical Synthesis (e.g., Schiff base, Ester, Amide formation) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Screening Secondary Screening (e.g., IC50/MIC determination) Hit_ID->Secondary_Screening Hits Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Secondary_Screening->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound

Caption: General experimental workflow for aminobenzoic acid analog drug discovery.

References

Application Notes and Protocols: Monitoring Aminobenzoate Reactions with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3] This application note provides detailed protocols for utilizing TLC to monitor reactions involving aminobenzoates, a class of compounds significant in the pharmaceutical and cosmetic industries. By observing the disappearance of starting materials and the appearance of products on a TLC plate, researchers can efficiently determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. This document outlines the necessary materials, step-by-step procedures for sample preparation, TLC development, visualization, and semi-quantitative analysis.

Core Principles of TLC in Reaction Monitoring

The separation on a TLC plate is based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][4] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.

In a typical reaction, the product will have a different polarity and therefore a different Rf value than the starting material(s). This difference is the basis for monitoring the reaction's progress.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Aminobenzoate Reaction

This protocol describes a general method for monitoring a reaction, such as the synthesis of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate.[5]

1. Materials:

  • TLC plates (e.g., Silica gel 60 F254)[6]
  • Developing chamber with a lid
  • Capillary tubes for spotting
  • Mobile phase (e.g., Dichloromethane:Methanol, 94:6)[5]
  • Forceps
  • Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)[7][8][9]

2. TLC Plate Preparation:

  • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.[2]
  • Mark three equidistant points on the origin for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[10]

3. Sample Preparation and Spotting:

  • Prepare a dilute solution of the starting aminobenzoate in a suitable solvent.
  • Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark.
  • At time zero (t=0) of the reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it onto the 'RM' mark.
  • On the 'C' mark, first spot the starting material, and then spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[10]

4. Development:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[1]
  • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.[2][4]
  • Close the chamber and allow the solvent to ascend the plate by capillary action.[2]
  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10]
  • Allow the plate to air dry completely.

5. Visualization:

  • UV Light: If the compounds are UV-active (common for aromatic compounds like aminobenzoates), view the plate under a UV lamp (254 nm).[11][12] The spots will appear as dark areas against a fluorescent background. Circle the spots with a pencil.[8][11]
  • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[7][8] This method is generally non-destructive.
  • Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, various chemical stains can be used. This is a destructive method.[9]
  • p-Anisaldehyde Stain: Good for nucleophilic functional groups.[7]
  • Ninhydrin Stain: Excellent for primary and secondary amines, which will show up as colored spots (often purple or pink) upon heating.[7][13]

6. Interpretation:

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3]
  • As the reaction progresses, the intensity of the starting material spot should decrease, while the intensity of the product spot (with a different Rf) should increase.
  • The appearance of new spots may indicate the formation of byproducts or intermediates.
  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: TLC of Benzocaine and its Degradation Product, p-Aminobenzoic Acid (PABA)

This protocol is adapted for monitoring the hydrolysis of Benzocaine to p-Aminobenzoic Acid.

1. Materials:

  • TLC plates: Silica gel 60 F254[6]
  • Mobile Phase: Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1 by volume)[6]
  • Other materials as listed in Protocol 1.

2. Procedure:

  • Follow the general procedure outlined in Protocol 1.
  • The starting material is Benzocaine, and the expected product is PABA.
  • Visualization can be performed under UV light at 275 nm.[6]

Data Presentation

Quantitative data from TLC experiments can be obtained using techniques like densitometry, which measures the intensity of the spots. For a more accessible approach, multivariate image analysis of the TLC plate can also provide quantitative information on the reaction's progress.[14][15]

Table 1: TLC Parameters for Selected Aminobenzoate Compounds

CompoundStationary PhaseMobile PhaseRf ValueReference
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoateSilica GelDichloromethane:Methanol (94:6)0.67[5]
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoateSilica GelDichloromethane:Methanol (99:1)0.31[5]
Benzocaine (BEN)Silica Gel 60 F254Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1)~0.7 (estimated)[6]
p-Aminobenzoic Acid (PABA)Silica Gel 60 F254Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1)~0.3 (estimated)[6]
p-Aminobenzoic Acid (PABA)Silica GelDiethyl ether:Cyclohexane (5:1)Not specified[16]

Table 2: Example of Semi-Quantitative Reaction Monitoring Data

This table illustrates hypothetical data from monitoring a reaction over time. The "Spot Intensity" is a relative measure that could be estimated visually or determined more accurately with a densitometer or image analysis software.

Time (min)Starting Material (SM) Spot IntensityProduct (P) Spot Intensity% Conversion (Estimated)
0++++-0%
30++++25%
60++++50%
90++++75%
120-++++>95%

Intensity Scale: ++++ (very strong), +++ (strong), ++ (moderate), + (weak), - (not visible)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Decision A Prepare Mobile Phase & Chamber B Prepare & Spot TLC Plate (SM, Co-spot, RM) A->B C Develop TLC Plate B->C D Dry Plate & Visualize (UV, Stain) C->D E Analyze Chromatogram (Calculate Rf values) D->E F Is Starting Material Consumed? E->F G Reaction Complete Proceed to Workup F->G Yes H Continue Reaction (Take another sample later) F->H No H->B Resample

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Spot_Identification cluster_lanes Lane Analysis Start Analyze TLC Plate Lanes SM_lane Lane 1: Starting Material (SM) Establishes Rf of SM Start->SM_lane CoSpot_lane Lane 2: Co-spot (SM + RM) Confirms SM identity in RM Start->CoSpot_lane RM_lane Lane 3: Reaction Mixture (RM) Shows all components Start->RM_lane Decision1 Does a spot in RM lane match Rf of SM lane? SM_lane->Decision1 RM_lane->Decision1 Decision2 Are there new spots in the RM lane? RM_lane->Decision2 Yes1 This spot is unreacted Starting Material Decision1->Yes1 Yes No1 Starting Material is fully consumed Decision1->No1 No Yes2 These are likely Product(s) or Byproduct(s) Decision2->Yes2 Yes No2 No reaction has occurred Decision2->No2 No

Caption: Logic for identifying spots on a reaction monitoring TLC plate.

References

Application Notes & Protocols: Derivatization of Ethyl 2-amino-5-isopropoxybenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of Ethyl 2-amino-5-isopropoxybenzoate and subsequent biological screening of the resulting compound library. The primary focus of this document is on the synthesis of novel amide derivatives and their evaluation as potential anti-cancer agents, a common application for this class of compounds.

Introduction

This compound is a versatile scaffold in medicinal chemistry. The presence of an aromatic amine and an ethyl ester provides two key functional groups for chemical modification. Derivatization of the amino group, most commonly through amide bond formation, allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around this core structure. This exploration is crucial for identifying novel compounds with potential therapeutic applications.

The resulting libraries of derivatives are often screened against various biological targets. Based on the structural motifs of related compounds, derivatives of this compound are promising candidates for screening as kinase inhibitors and for anti-proliferative activity against cancer cell lines. This document outlines the synthetic protocols for creating a library of amide derivatives and the biological screening methods to evaluate their efficacy.

Derivatization Strategy: Amide Synthesis

The most common and versatile method for derivatizing the amino group of this compound is through amide bond formation with a variety of carboxylic acids. This reaction can be facilitated by several coupling reagents.

General Workflow for Amide Library Synthesis

The overall workflow for the synthesis of an amide derivative library from this compound is depicted below.

workflow cluster_synthesis Synthesis Start Ethyl 2-amino-5- isopropoxybenzoate Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Library Carboxylic Acid Library (R-COOH) Library->Coupling Characterization Characterization (NMR, MS) Purification->Characterization Derivative_Library Derivative Library Characterization->Derivative_Library

Caption: Workflow for the synthesis of an amide derivative library.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2]

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add DIPEA (2.0 equivalents) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening

Derivatives of this compound are often evaluated for their anti-proliferative effects against various cancer cell lines. A common initial screening assay is the MTT assay, which measures cell viability.

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of a small molecule library.

screening_workflow cluster_screening Biological Screening Start Derivative Library Assay_Prep Assay Preparation (Cell Seeding) Start->Assay_Prep Treatment Compound Treatment (Dose-Response) Assay_Prep->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Readout Assay Readout (e.g., MTT Assay) Incubation->Readout Data_Analysis Data Analysis (IC50 Calculation) Readout->Data_Analysis

Caption: General workflow for in vitro biological screening.

Experimental Protocol: MTT Assay for Anti-proliferative Activity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a cancer cell line (e.g., MCF-7, a breast cancer cell line).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells, resuspend them in complete medium, and count them using a hemocytometer.

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of the synthesized derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative data obtained from the biological screening should be summarized in a clear and structured table to facilitate comparison between the different derivatives.

Table 1: Anti-proliferative Activity of this compound Derivatives against MCF-7 Cells

Compound IDR-GroupIC50 (µM)
Parent H> 100
D-01 Phenyl25.4
D-02 4-Chlorophenyl12.8
D-03 4-Methoxyphenyl35.1
D-04 2-Naphthyl8.5
D-05 3-Pyridyl18.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule anti-cancer drugs function by inhibiting protein kinases that are crucial for cancer cell growth and survival. A plausible mechanism of action for active derivatives of this compound is the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

signaling_pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by a derivative.

Further studies, such as in vitro kinase assays and western blotting, would be required to confirm the specific molecular target and elucidate the precise mechanism of action of any promising compounds.

References

The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates, particularly derivatives of para-aminobenzoic acid (PABA), have emerged as a versatile and highly valuable scaffold in the field of drug discovery.[1][2][3] Their structural tractability allows for diverse chemical modifications at the amino and carboxyl groups, as well as on the aromatic ring, leading to a wide array of pharmacological activities.[1][3] This has positioned them as key building blocks in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2][3][4]

This document provides detailed application notes and experimental protocols relevant to the exploration of substituted aminobenzoates in a drug discovery context.

Therapeutic Applications and Bioactivity Data

Substituted aminobenzoates have demonstrated significant potential across multiple therapeutic areas. Their derivatives have been investigated as anticancer, anti-Alzheimer's, antibacterial, and anti-inflammatory agents. The following tables summarize key quantitative data for various substituted aminobenzoate derivatives.

Anticancer Activity

Substituted aminobenzoates, particularly 2-aminobenzothiazole derivatives, have shown promising anticancer activities by targeting various signaling pathways involved in cancer progression.[1][5][6]

Table 1: Anticancer Activity of Substituted Aminobenzoate Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-AminobenzothiazoleCompound 13 HCT1166.43 ± 0.72[1]
A5499.62 ± 1.14[1]
A3758.07 ± 1.36[1]
2-AminobenzothiazoleVEGFR-2 Inhibitor 19 -0.5[1]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneCompound 45 A5490.44[6]
Benzamide derivatives of PABANot SpecifiedNot Specified5.85 and 4.53[3]
PABA DerivativesNot SpecifiedMCF728.3 ± 5.1[3]
HCT-11621.3 ± 4.1[3]
Carboxamide derivative of PABANot SpecifiedA5493.0[3]
Benzo[d]thiazolyl)-methoxyphenyl-triazolyl methyl anilineNot SpecifiedVarious0.55 to 1.2[3]
Antibacterial Activity

The structural motif of aminobenzoates is also central to the development of novel antibacterial agents, with some derivatives showing efficacy against multidrug-resistant strains.[4][7]

Table 2: Antibacterial Activity of Substituted Aminobenzoate Derivatives

Compound ClassSpecific DerivativeBacterial StrainMIC (µM)Reference
Isatin-aminobenzoic acid hybridCompound 2a S. aureus0.09 mmol/L[4]
B. subtilis0.09 mmol/L[4]
PABA-derived Schiff BasesNot SpecifiedMRSAfrom 15.62[7]
Anti-Alzheimer's Disease Activity

Derivatives of aminobenzoic acid have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[8][9]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Aminobenzoate Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
m-Aminobenzoic acid derivativesCompound 1b AcetylcholinesteraseMore potent than galanthamine and tacrine[8]
PABA-derived compoundsNot SpecifiedAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)IC50 determined and compared to donepezil[3]

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of novel compounds. The following sections provide step-by-step methodologies for key assays in the study of substituted aminobenzoates.

Synthesis of Schiff Bases of p-Aminobenzoic Acid

Schiff base formation is a common and effective method for derivatizing aminobenzoates.[2][10][11][12]

Protocol 1: Synthesis of Schiff Bases of p-Aminobenzoic Acid

  • Dissolution: Dissolve p-aminobenzoic acid in methanol.

  • Addition of Aldehyde: To the solution from step 1, add one equivalent of the desired aromatic aldehyde.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Stirring: After reflux, stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the isolated product with cold methanol.

  • Drying: Dry the final product in vacuo.

  • Characterization: Characterize the synthesized Schiff base using techniques such as FT-IR, 1H-NMR, and mass spectrometry.[10]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][14][15][16]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminobenzoate derivatives and incubate for 72 hours.[16]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[16]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[13]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, a key target in Alzheimer's disease therapy.[17][18][19]

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare a solution of acetylcholinesterase (AChE) from electric eel at a concentration of 400 Units/L in the assay buffer.[19]

    • Dissolve the test compounds (substituted aminobenzoates) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed tolerated levels for the enzyme).[19]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of the sodium phosphate buffer.[17]

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE solution.[17]

    • Incubate the mixture for 15 minutes at 25°C.[17]

    • Add 10 µL of the DTNB solution.[17]

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value of the compound.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22]

Protocol 4: Broth Microdilution Method for MIC Determination

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the substituted aminobenzoate compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of substituted aminobenzoates in drug discovery.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[5][23][24]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminobenzoate Substituted Aminobenzoate Aminobenzoate->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted aminobenzoates.

ALK Signaling Pathway in Cancer

Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, and some quinazolinone-based aminobenzoate derivatives have been shown to inhibit this pathway.[6]

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Aminobenzoate Substituted Aminobenzoate (e.g., Cmpd 45) Aminobenzoate->ALK inhibits Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Aminobenzoate Derivatives Purification Purification & Characterization Synthesis->Purification Bioassays Biological Assays (e.g., MTT, MIC, AChE) Purification->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis and increase product yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route A: Fischer Esterification of 2-amino-5-isopropoxybenzoic Acid

This pathway involves the acid-catalyzed reaction of 2-amino-5-isopropoxybenzoic acid with ethanol.

Issue 1: Low or No Product Formation

  • Question: My reaction shows very low conversion to the desired ethyl ester, with the starting material remaining largely unreacted according to TLC analysis. What are the possible causes and solutions?

  • Answer: Low conversion in Fischer esterification is a common issue, often related to the equilibrium nature of the reaction. Here are several factors to investigate:

    • Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. Ensure the catalyst is added in the correct amount. For aminobenzoic acids, the basic amino group can neutralize the acid catalyst, so stoichiometric amounts of acid may be necessary.[1]

    • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hindering ester formation.[2][3] Ensure all glassware is thoroughly dried and use anhydrous ethanol.

    • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Ensure the reaction is heated at a gentle reflux for an adequate amount of time (typically 60-75 minutes or longer, monitored by TLC).[1][4]

    • Insufficient Ethanol: To drive the equilibrium towards the product, a large excess of the alcohol reactant is recommended.[2][5] Consider using ethanol as the solvent to maximize its concentration.

Issue 2: Difficulty in Product Isolation and Purification

  • Question: After the reaction, I am struggling to isolate a pure product. The work-up is yielding an impure oil or low recovery of the solid ester. What can I do?

  • Answer: The work-up procedure is critical for obtaining a pure product. Here are some troubleshooting steps:

    • Incomplete Neutralization: After the reaction, the mixture is acidic. It's essential to neutralize the acid catalyst by slowly adding a base, such as a 10% sodium carbonate solution, until the pH is approximately 8.[6] Incomplete neutralization will result in the product remaining as a water-soluble salt, leading to low recovery during extraction.

    • Precipitation Issues: While some esters precipitate upon pouring the reaction mixture into ice water, this is not always the case. If your product does not precipitate, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7]

    • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

    • Purification Technique: If the crude product is still impure after extraction and washing, column chromatography may be necessary for final purification.[8]

Route B: Reduction of Ethyl 5-isopropoxy-2-nitrobenzoate

This pathway involves the reduction of a nitro group to an amine.

Issue 1: Incomplete Reduction of the Nitro Group

  • Question: My reaction is showing the presence of both the starting nitro compound and the desired amino product. How can I drive the reaction to completion?

  • Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

    • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst can be poisoned by impurities. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen.

    • Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of hydrogen gas can influence the reaction rate. Ensure the system is properly sealed and maintained at the recommended pressure.

    • Reducing Agent Stoichiometry (for chemical reduction): If using a chemical reducing agent like stannous chloride (SnCl2), ensure you are using a sufficient molar excess.[9]

    • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities, and how can I avoid them?

  • Answer: The reduction of nitroaromatics can sometimes lead to side products.

    • Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10] If the reaction is not complete, these may be present. Ensuring complete reduction will minimize these.

    • Over-reduction: In some cases, other functional groups in the molecule can be reduced. However, the ester and isopropoxy groups are generally stable under typical nitro reduction conditions.

    • Condensation Products: Under certain conditions, intermediates can react with each other to form dimeric species like azo or azoxy compounds.[11] Choice of reducing agent and reaction conditions can minimize these. Catalytic hydrogenation is often cleaner in this regard.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on the availability of starting materials. If 2-amino-5-isopropoxybenzoic acid is readily available, the Fischer esterification (Route A) is a straightforward, one-step process. However, if the corresponding nitro compound, Ethyl 5-isopropoxy-2-nitrobenzoate, is more accessible, then the reduction (Route B) is a viable option. Catalytic hydrogenation is often preferred for its clean reaction profile and easier work-up compared to metal/acid reductions like SnCl2/HCl.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the esterification and the nitro reduction reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Q3: What are the key safety precautions I should take during these syntheses?

A3:

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Ethanol is flammable.[1]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

  • SnCl2/HCl Reduction: This reaction can be exothermic.[9] The reagents should be handled in a fume hood.

Quantitative Data Summary

The following tables summarize key reaction parameters that can be optimized to increase the yield of the synthesis.

Table 1: Fischer Esterification - Impact of Reactant Ratio on Yield

Molar Ratio (Ethanol:Carboxylic Acid)Typical Yield (%)Reference
1:1~65%[2]
10:1~97%[2]
100:1~99%[2]

Table 2: Common Conditions for Nitro Group Reduction

Reducing Agent / CatalystSolventTemperatureTypical Yield (%)Notes
H₂ / Pd/CEthanol or Ethyl AcetateRoom Temperature>95%Generally clean, but catalyst can be expensive.
SnCl₂·2H₂OEthanol or Ethyl AcetateRoom Temperature to RefluxVariableCan be used for selective reductions.[12]
Sn / HClEthanolRefluxVariableClassic method, but work-up can be challenging.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-5-isopropoxybenzoic Acid
  • To a round-bottom flask, add 2-amino-5-isopropoxybenzoic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) with stirring. A precipitate of the amine salt may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and water.

  • Slowly neutralize the mixture by adding 10% aqueous sodium carbonate solution until the pH is ~8. The product may precipitate at this stage.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Catalytic Hydrogenation of Ethyl 5-isopropoxy-2-nitrobenzoate
  • In a hydrogenation flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm or as recommended for your equipment).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-amino-5-isopropoxybenzoic acid Reflux Heat under Reflux Acid->Reflux Alcohol Ethanol (excess) Alcohol->Reflux Catalyst H₂SO₄ Catalyst->Reflux Quench Quench with Ice Water Reflux->Quench Cool Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Isolate Isolate Product (Filtration or Extraction) Neutralize->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Product Ethyl 2-amino-5- isopropoxybenzoate Purify->Product

Caption: Workflow for Fischer Esterification.

Nitro_Reduction_Troubleshooting cluster_troubleshooting_incomplete Troubleshooting: Incomplete Reaction cluster_troubleshooting_sideproducts Troubleshooting: Side Products Start Start Synthesis: Reduction of Ethyl 5-isopropoxy-2-nitrobenzoate TLC Monitor Reaction by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete SideProducts Side Products Observed? TLC->SideProducts Complete Reaction Complete Incomplete->Complete No CheckCatalyst Check Catalyst Activity (H₂/Pd/C) Incomplete->CheckCatalyst Yes SideProducts->Incomplete No EnsureCompletion Ensure Full Reduction to Avoid Intermediates SideProducts->EnsureCompletion Yes Workup Proceed to Work-up Complete->Workup CheckH2 Check H₂ Pressure CheckCatalyst->CheckH2 CheckStoichiometry Check Reducing Agent Stoichiometry (SnCl₂) CheckH2->CheckStoichiometry IncreaseTimeTemp Increase Reaction Time/Temp CheckStoichiometry->IncreaseTimeTemp IncreaseTimeTemp->TLC OptimizeConditions Optimize Conditions to Avoid Condensation EnsureCompletion->OptimizeConditions OptimizeConditions->TLC

Caption: Troubleshooting Logic for Nitro Reduction.

References

Technical Support Center: Purification of Crude Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 2-amino-5-isopropoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-amino-5-hydroxybenzoic acid, ethyl iodide/bromide, or isopropyl iodide/bromide.

  • Over-alkylated byproducts: Formation of N-ethyl or N-isopropyl derivatives of the product.

  • Positional isomers: Small amounts of other isomers may form depending on the synthetic route.

  • Hydrolysis products: The ester functional group can be susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to acidic or basic conditions during workup and storage.

  • Oxidation products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?

A2: Discoloration, often appearing as a dark oil or a yellow to brown solid, is typically due to the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize further oxidation.

  • Column Chromatography: Silica gel chromatography is effective at separating the desired product from colored, more polar impurities.

Q3: I am having difficulty recrystallizing my crude product. It either oils out or the yield is very low. What should I do?

A3: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent or solvent system is crucial. "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals, often because the solution is supersaturated or the cooling is too rapid. Low yield can result from the product having significant solubility in the cold solvent or using an excessive amount of solvent.

Troubleshooting Solvent Selection:

  • Ideal Solvent Properties: The ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try for aromatic esters include ethanol, isopropanol, ethyl acetate, and toluene.

  • Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is a good alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common and effective mixed solvent system for compounds of this type is Ethyl Acetate/Hexane or Ethanol/Water .

Q4: My purified product shows streaking on the TLC plate when using a standard silica gel and ethyl acetate/hexane mobile phase. How can I get clean spots?

A4: Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine group with the acidic silica gel. This can be overcome by neutralizing the acidic sites on the silica.

Troubleshooting TLC Analysis:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica gel and result in sharper, more well-defined spots.

Q5: What is the best method for large-scale purification of this compound?

A5: For larger quantities (multi-gram to kilogram scale), recrystallization is often the most practical and cost-effective method if a suitable solvent system can be identified. If the crude product is heavily contaminated with impurities that have similar solubility profiles, flash column chromatography is the preferred method.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Throughput
Recrystallization (Ethanol/Water)~85%>98%70-85%High
Flash Column Chromatography (EtOAc/Hexane with 0.5% Et3N)~85%>99.5%60-75%Low to Medium

Note: The data presented in this table are representative values based on the purification of analogous aromatic amines and esters and should be considered as a general guide.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 5% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane). It is highly recommended to add 0.5% triethylamine to the mobile phase throughout the chromatography to prevent streaking.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Purification_Workflow crude Crude this compound (Purity: ~85%) dissolve Dissolve in minimal hot ethanol crude->dissolve Recrystallization add_water Add hot water till cloudy dissolve->add_water clarify Add drops of hot ethanol to clarify add_water->clarify cool Slow cooling to RT, then ice bath clarify->cool filter_dry Filter and dry cool->filter_dry recrystallized_product Purified Product (Purity: >98%) filter_dry->recrystallized_product

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_column Chromatography crude_product Crude Product (Purity: ~85%) dissolve_adsorb Dissolve in DCM and adsorb onto silica gel crude_product->dissolve_adsorb load_sample Load sample onto column dissolve_adsorb->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with EtOAc/Hexane (+ 0.5% Et3N) gradient load_sample->elute collect_fractions Collect and monitor fractions by TLC elute->collect_fractions combine_fractions Combine pure fractions collect_fractions->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate pure_product Purified Product (Purity: >99.5%) evaporate->pure_product Troubleshooting_Logic start Crude Product Issue discolored Discolored Product (Dark oil/solid) start->discolored recrystallization_issue Recrystallization Fails (Oiling out/Low yield) start->recrystallization_issue tlc_streaking TLC Streaking start->tlc_streaking solution_discolored Use activated charcoal or column chromatography discolored->solution_discolored Cause: Oxidation solution_recrystallization Screen for new solvents or use a mixed solvent system (e.g., EtOAc/Hexane) recrystallization_issue->solution_recrystallization Cause: Poor solvent choice solution_tlc Add 0.5-1% triethylamine to the mobile phase tlc_streaking->solution_tlc Cause: Amine-silica interaction

Technical Support Center: Synthesis of Polysubstituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted aminobenzoates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho, meta, and para isomers during electrophilic aromatic substitution on my aminobenzoate derivative?

A1: This is a common issue arising from the competing directing effects of the amino and benzoate functional groups. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the ester or carboxylic acid group is a deactivating group that directs to the meta position. The final regioselectivity depends on the reaction conditions and the nature of the substituents already present on the ring.

Q2: How can I improve the regioselectivity of my reaction to favor a specific isomer?

A2: To enhance regioselectivity, consider the following strategies:

  • Protecting Groups: Temporarily converting the amino group to an amide (e.g., an acetamide) can modulate its directing effect and introduce steric hindrance, often favoring the para product.

  • Reaction Sequence: Carefully plan the order of substituent introduction. It is often strategic to introduce groups that have compatible directing effects in a stepwise manner.

  • Directed Ortho-Metalation (DoM): This technique allows for the specific functionalization at the position ortho to a directing group, such as a protected amine or an amide.

Q3: My Friedel-Crafts acylation reaction is not working on my aminobenzoate substrate. What could be the problem?

A3: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. The presence of a deactivating group, such as the carboxylate/ester of the aminobenzoate, can render the ring too electron-poor to undergo acylation. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, further deactivating the ring. Protecting the amino group is often a necessary first step.

Q4: I am observing low yields in my Sandmeyer reaction to replace the amino group. How can I optimize this?

A4: Low yields in Sandmeyer reactions can result from incomplete diazotization, premature decomposition of the diazonium salt, or side reactions. To optimize the reaction, ensure the following:

  • Low Temperatures: Maintain a temperature of 0-5 °C during the formation of the diazonium salt to prevent its decomposition.

  • Proper Stoichiometry: Use the correct stoichiometry of sodium nitrite and acid.

  • Catalyst Purity: Ensure the copper(I) salt catalyst is pure and active.

Troubleshooting Guides

Problem 1: Poor Yield and/or Purity of the Desired Regioisomer in Nitration of an Aminobenzoate
Symptom Possible Cause Suggested Solution
Formation of multiple nitro isomersCompeting directing effects of the amino and ester groups.1. Protect the amino group: Convert the amine to an amide (e.g., using acetic anhydride) before nitration. The bulkier amide group will favor para-nitration. 2. Hydrolyze the protecting group: After nitration, the amide can be hydrolyzed back to the amine under acidic or basic conditions.
Low overall yieldRing deactivation by the ester group and protonated amino group under acidic nitrating conditions.1. Use milder nitrating agents: Consider using acetyl nitrate or other less harsh nitrating conditions. 2. Optimize reaction time and temperature: Monitor the reaction progress carefully to avoid over-nitration or decomposition.
Difficulty in separating isomersSimilar physical properties of the resulting isomers.1. Employ advanced chromatographic techniques: Consider high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). 2. Recrystallization: Carefully select solvents to achieve selective crystallization of the desired isomer.
Problem 2: Failure of Grignard or Organolithium Addition to a Polysubstituted Aminobenzoate
Symptom Possible Cause Suggested Solution
No reaction or recovery of starting materialThe acidic proton of the amino group quenches the organometallic reagent.1. Protect the amino group: Use a protecting group stable to organometallic reagents, such as a silyl group (e.g., TBDMS) or a Boc group. 2. Deprotonate the amine: Use two equivalents of the organometallic reagent; the first will deprotonate the amine, and the second will act as the nucleophile.
Complex mixture of productsSide reactions, such as ortho-metalation, if a directing group is present.1. Control the temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. 2. Choose the right organometallic reagent: The reactivity of the organometallic reagent can influence the reaction outcome.

Experimental Protocols

Example Protocol: Regioselective Bromination of Ethyl 4-aminobenzoate via Amide Protection

This protocol demonstrates the use of an amide protecting group to direct bromination to the position ortho to the ester group (meta to the original amino group).

Step 1: Protection of the Amino Group

  • Dissolve ethyl 4-aminobenzoate (1 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Heat the mixture at 80°C for 2 hours.

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry to obtain ethyl 4-acetamidobenzoate.

Step 2: Bromination

  • Suspend ethyl 4-acetamidobenzoate (1 eq.) in a mixture of acetic acid and water.

  • Add a solution of bromine (1.05 eq.) in acetic acid dropwise at room temperature.

  • Stir for 4 hours until the reaction is complete (monitored by TLC).

  • Quench the excess bromine with a sodium bisulfite solution.

  • Filter the precipitate, wash with water, and dry to yield ethyl 4-acetamido-3-bromobenzoate.

Step 3: Deprotection of the Amino Group

  • Reflux the product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 6 hours.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-amino-3-bromobenzoate.

Quantitative Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%) (by HPLC)
1Ethyl 4-acetamidobenzoateEthyl 4-aminobenzoateAcetic anhydride, Acetic acid95-98>99
2Ethyl 4-acetamido-3-bromobenzoateEthyl 4-acetamidobenzoateBromine, Acetic acid85-90>98
3Ethyl 4-amino-3-bromobenzoateEthyl 4-acetamido-3-bromobenzoateHCl, Ethanol90-95>99

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity in Electrophilic Aromatic Substitution protect Is the amino group protected? start->protect protect_no Protect the amino group (e.g., as an amide). protect->protect_no No sequence Was the reaction sequence optimized? protect->sequence Yes protect_yes Consider alternative protecting groups for different steric/electronic effects. protect_no->sequence sequence_no Perform a retrosynthetic analysis to determine the optimal order of substituent introduction. sequence->sequence_no No conditions Have reaction conditions been optimized? sequence->conditions Yes sequence_yes Investigate advanced methods like Directed Ortho-Metalation (DoM). sequence_no->conditions conditions_yes Purification may be the primary challenge. Focus on separation techniques. conditions->conditions_yes Yes conditions_no Vary temperature, solvent, and catalyst to favor the desired isomer. conditions->conditions_no No

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow_Aminobenzoate_Synthesis start Starting Aminobenzoate protection Amino Group Protection (e.g., Acetylation) start->protection substitution Electrophilic Aromatic Substitution (e.g., Bromination) protection->substitution deprotection Amino Group Deprotection (e.g., Acid Hydrolysis) substitution->deprotection purification Purification (Chromatography/Crystallization) deprotection->purification product Polysubstituted Aminobenzoate purification->product

Caption: General experimental workflow for regioselective synthesis.

Technical Support Center: Optimizing Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of aminobenzoate esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing aminobenzoate esters, such as benzocaine, via Fischer esterification.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of aminobenzoates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[1][2][3] 2. Insufficient catalyst: The amino group of the aminobenzoic acid can neutralize the acid catalyst, rendering it ineffective.[1] 3. Presence of water: Water is a product of the reaction; its presence can shift the equilibrium back towards the reactants.[2][4][5] 4. Reaction time is too short: Equilibrium may not have been reached.[6]1. Use a large excess of the alcohol (e.g., ethanol) to drive the reaction forward according to Le Chatelier's Principle.[1][4] 2. Ensure a stoichiometric amount of acid catalyst (like concentrated H₂SO₄) is used to protonate the carbonyl group and account for the basicity of the amino group.[1] 3. Use absolute (anhydrous) alcohol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms.[5] 4. Increase the reflux time to ensure the reaction reaches completion.[1][6]
Reaction Fails to Go to Completion (as indicated by TLC) 1. Inadequate heating: The reaction may not have reached the required temperature for a sufficient duration. 2. Poor mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.1. Ensure the reaction mixture is refluxing gently and consistently for the recommended time (typically 60-125 minutes).[1][7] 2. Use a magnetic stir bar and stir plate to ensure the mixture is homogeneous throughout the reaction.
Precipitate Forms Upon Addition of Acid Catalyst This is expected. The addition of a strong acid like H₂SO₄ protonates the amino group of the p-aminobenzoic acid, forming the hydrogen sulfate salt, which is often insoluble in the alcohol at room temperature.This precipitate should dissolve as the reaction mixture is heated to reflux.[1][8]
Difficulty Isolating the Product 1. Incomplete neutralization: If the reaction mixture is not sufficiently neutralized, the ester will remain in its protonated, water-soluble form.[8] 2. Product dissolved in excess alcohol: The ester may be soluble in the alcohol-water mixture if a large excess of alcohol was used.[9]1. Carefully add a base (e.g., 10% sodium carbonate solution) dropwise until the pH is basic (approximately 8-9) to ensure the free base form of the ester precipitates.[1][4] Be cautious of vigorous gas evolution (CO₂).[4][10] 2. Pour the reaction mixture into a larger volume of ice water to precipitate the less soluble ester.[1][4]
Product is an Oil or Gummy Solid Impurities are present, or the product has not fully crystallized.Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline benzocaine.[4][6]

Frequently Asked Questions (FAQs)

???+ question "Why is a strong acid catalyst necessary for Fischer esterification?"

???+ question "Why is an excess of alcohol used in the synthesis of benzocaine?"

???+ question "What is the purpose of adding sodium carbonate solution during the workup?"

???+ question "Can other alcohols be used for this esterification?"

???+ question "How can the progress of the reaction be monitored?"

Experimental Protocols

Protocol 1: Synthesis of Benzocaine via Fischer Esterification

This protocol is adapted from established laboratory procedures for the synthesis of ethyl p-aminobenzoate (benzocaine).[1][4][10]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Beakers

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[1]

  • Acid Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture dropwise with continuous stirring. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[1][8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[1]

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[1]

  • Neutralization: While stirring, slowly add 10% sodium carbonate solution to the beaker. Gas evolution (CO₂) will be observed. Continue adding the solution dropwise until the gas evolution ceases and the pH of the solution is approximately 8.[1][8] The white precipitate of benzocaine will form.

  • Isolation: Collect the crude benzocaine precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold water (10 mL each) to remove any remaining salts.[1][4]

  • Drying and Purification: Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from an ethanol-water mixture.[6]

Quantitative Data from Literature

The following table summarizes various reported reaction conditions for the synthesis of benzocaine.

Parameter Reference 1[1] Reference 2[4] Reference 3[10] Reference 4[6]
p-Aminobenzoic Acid 1.2 g1.0 g2.50 g4 g
Ethanol 12.0 mL10 mL20 mL27 mL
Conc. H₂SO₄ 1.0 mL1 mL2.0 mL5 mL
Reflux Time 60-75 min45 min1 hour2 hours
Neutralizing Agent 10% Na₂CO₃10% Na₂CO₃10% Na₂CO₃Solid Na₂CO₃
Final pH ~89~8Neutral to litmus

Visualizations

Experimental Workflow for Aminobenzoate Esterification

Esterification_Workflow A 1. Mix p-Aminobenzoic Acid and excess Ethanol B 2. Slowly Add Concentrated H2SO4 A->B Forms salt precipitate C 3. Heat to Reflux (60-75 min) B->C Precipitate dissolves D 4. Cool to Room Temperature C->D E 5. Pour into Ice Water D->E Precipitates crude product F 6. Neutralize with 10% Na2CO3 to pH ~8 E->F Vigorous CO2 evolution G 7. Isolate Product via Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry and/or Recrystallize Final Product H->I

Caption: A typical workflow for the Fischer esterification of p-aminobenzoic acid.

Troubleshooting Decision Tree for Low Product Yield

Troubleshooting_Tree Start Low Product Yield Q1 Was a large excess of alcohol used? Start->Q1 A1_No Increase alcohol to acid ratio to shift equilibrium. Q1->A1_No No Q2 Was the acid catalyst stoichiometric? Q1->Q2 Yes A1_Yes Proceed to next check. A2_No Increase H2SO4 amount to account for amino group basicity. Q2->A2_No No Q3 Was the reaction refluxed for sufficient time? Q2->Q3 Yes A2_Yes Proceed to next check. A3_No Increase reflux time to allow reaction to reach equilibrium. Q3->A3_No No Q4 Was the final pH basic (~8-9) during workup? Q3->Q4 Yes A3_Yes Check workup procedure. A4_No Ensure complete neutralization to precipitate the free ester. Q4->A4_No No A4_Yes Consider other impurities or side reactions. Q4->A4_Yes Yes

Caption: A decision tree for troubleshooting low yield in aminobenzoate esterification.

References

Technical Support Center: Fischer Esterification of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a large excess of alcohol in the Fischer esterification of aminobenzoic acids?

A1: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, typically the alcohol, shifts the equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1][2][3] The alcohol often serves as the solvent for the reaction as well.

Q2: Why is a strong acid catalyst, such as sulfuric acid (H₂SO₄), required?

A2: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid.[1][3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. The catalyst is regenerated at the end of the reaction.[1]

Q3: Does the amino group of the aminobenzoic acid interfere with the acid catalyst?

A3: Yes, the basic amino group can be protonated by the acid catalyst, forming an ammonium salt. This consumption of the acid means that a stoichiometric amount of the acid catalyst is often required, rather than a purely catalytic amount, to ensure there is sufficient acid to protonate the carboxylic acid's carbonyl group.[1]

Q4: What is the role of the sodium carbonate wash during the workup?

A4: The sodium carbonate (Na₂CO₃) solution is used to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted aminobenzoic acid.[1] This neutralization causes the desired ester product, which is typically insoluble in water, to precipitate out of the solution, allowing for its isolation by filtration.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Product Yield 1. Incomplete reaction: The reaction may not have reached equilibrium.1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Presence of water: Water is a byproduct, and its presence can shift the equilibrium back to the reactants.2. Use anhydrous alcohol and glassware. Consider using a Dean-Stark apparatus to remove water as it forms.
3. Insufficient acid catalyst: The basic amino group may have neutralized too much of the catalyst.3. Ensure a sufficient amount of acid catalyst is used, considering the basicity of the aminobenzoic acid.[1]
4. Loss of product during workup: The product may be partially soluble in the aqueous wash.4. Minimize the volume of water used for washing the precipitate. Ensure the wash water is cold.
Product is an oil or has a low melting point 1. Presence of unreacted starting material: Unreacted aminobenzoic acid can depress the melting point.1. Ensure the reaction has gone to completion. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
2. Formation of byproducts: Side reactions can lead to impurities that lower the melting point.2. See the "Potential Byproducts" section below for identification and mitigation strategies.
Unexpected peaks in NMR or IR spectra 1. N-Acylation byproduct: The amino group may have reacted with the carboxylic acid or the ester product.1. This can lead to amide bond formation. Look for characteristic amide peaks in the IR spectrum (around 1650 cm⁻¹) and additional aromatic/aliphatic signals in the NMR. To minimize this, ensure a sufficient excess of the alcohol is used and avoid excessively high temperatures.
2. Ether byproduct: The alcohol may have undergone self-condensation to form a dialkyl ether.2. This is more likely at very high temperatures and with a high concentration of the acid catalyst. Look for characteristic C-O stretching of an ether in the IR spectrum. Control the reaction temperature carefully.
3. Unreacted p-aminobenzoic acid: Signals corresponding to the starting material are present.3. Characterized by a broad O-H stretch in the IR spectrum and the carboxylic acid proton in the ¹H NMR. Indicates an incomplete reaction.

Potential Byproducts

The primary byproduct of the Fischer esterification is water. However, other side reactions can occur, leading to impurities in the final product.

Byproduct Formation Mechanism Impact on Product Mitigation Strategy
N-Acylated Adduct (Amide) The amino group of one molecule of aminobenzoic acid or the ester product can act as a nucleophile and attack the activated carbonyl of another aminobenzoic acid molecule, forming an amide linkage.Can lead to the formation of dimers or oligomers, resulting in a higher molecular weight impurity and reducing the yield of the desired ester.Use a large excess of the alcohol to favor the esterification reaction over N-acylation. Avoid excessively high reaction temperatures.
Dialkyl Ether Under strong acidic conditions and at elevated temperatures, the alcohol can undergo dehydration to form a symmetric ether (e.g., diethyl ether from ethanol).Acts as an impurity that can be difficult to remove due to its volatility.Maintain careful control over the reaction temperature and avoid using an excessive concentration of the acid catalyst.
Unreacted Aminobenzoic Acid Incomplete reaction due to insufficient reaction time, low temperature, or the presence of water.Depresses the melting point of the final product and represents a loss in yield.Increase reaction time, ensure the reaction is at a gentle reflux, and use anhydrous reagents.
Quantitative Data on Byproduct Formation

Quantitative data on the exact yields of byproducts in the Fischer esterification of aminobenzoic acids is not extensively reported in the literature. The formation of these byproducts is highly dependent on the specific reaction conditions. However, qualitative observations suggest that with proper control of reaction parameters (i.e., use of excess alcohol, appropriate temperature, and reaction time), the formation of these byproducts can be minimized to negligible amounts.

Experimental Protocols

Key Experiment: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol is a standard procedure for the Fischer esterification of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol. Add a magnetic stir bar and stir the mixture until the solid dissolves.[1]

  • Acid Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[1]

  • Workup - Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice-cold water.[1]

  • While stirring, slowly add a 10% sodium carbonate solution dropwise to the beaker. Carbon dioxide gas will evolve. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[1]

  • Isolation of Product: The ethyl p-aminobenzoate will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold water.[1]

  • Drying and Purification: Allow the product to air dry on the filter paper. The crude product can be further purified by recrystallization from an ethanol/water mixture. The melting point of pure ethyl p-aminobenzoate is 88-90 °C.

Visualizations

Fischer Esterification of p-Aminobenzoic Acid: Reaction Pathway

FischerEsterification PABA p-Aminobenzoic Acid ProtonatedPABA Protonated Carbonyl PABA->ProtonatedPABA + H⁺ Ethanol Ethanol (Excess) TetrahedralIntermediate Tetrahedral Intermediate Ethanol->TetrahedralIntermediate H2SO4 H₂SO₄ (Catalyst) H2SO4->PABA ProtonatedPABA->TetrahedralIntermediate + Ethanol TetrahedralIntermediate->H2SO4 Regenerates Catalyst EsterProduct Ethyl p-Aminobenzoate (Benzocaine) TetrahedralIntermediate->EsterProduct - H₂O, - H⁺ Water Water (Byproduct)

Caption: Reaction pathway for the Fischer esterification of p-aminobenzoic acid.

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow Start Low Product Yield CheckReactionTime Was reaction time sufficient? Start->CheckReactionTime CheckWater Were anhydrous conditions used? CheckReactionTime->CheckWater Yes IncreaseTime Increase reflux time and monitor by TLC CheckReactionTime->IncreaseTime No CheckCatalyst Was sufficient catalyst used? CheckWater->CheckCatalyst Yes UseAnhydrous Use anhydrous reagents and consider Dean-Stark CheckWater->UseAnhydrous No CheckWorkup Was workup performed correctly? CheckCatalyst->CheckWorkup Yes IncreaseCatalyst Increase amount of acid catalyst CheckCatalyst->IncreaseCatalyst No OptimizeWorkup Minimize wash volumes and use cold water CheckWorkup->OptimizeWorkup No End Yield Improved CheckWorkup->End Yes IncreaseTime->End UseAnhydrous->End IncreaseCatalyst->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low product yield in Fischer esterification.

References

Preventing overalkylation in N-substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of aminobenzoates. The information provided aims to help overcome common challenges, with a particular focus on preventing overalkylation.

Troubleshooting Guide: Preventing Overalkylation

Overalkylation is a common side reaction in the N-alkylation of aminobenzoates, leading to the formation of tertiary amines or even quaternary ammonium salts instead of the desired secondary amine. This guide provides a systematic approach to troubleshoot and minimize this issue.

Problem: Significant formation of dialkylated product is observed.

Potential Cause Suggested Solution
Incorrect Stoichiometry The molar ratio of the aminobenzoate to the alkylating agent is critical. An excess of the alkylating agent can drive the reaction towards dialkylation.[1] Carefully control the stoichiometry, aiming for a 1:1 or a slight excess of the aminobenzoate.
High Reactivity of Alkylating Agent Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can lead to rapid, uncontrolled alkylation.[2] Consider using a less reactive alkylating agent, such as an alkyl chloride or tosylate, to better control the reaction rate.[2]
Inappropriate Base Strong bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting a second alkylation.[1] Use a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1][3]
Unsuitable Solvent The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions, potentially leading to overalkylation.[4][5][6] Experiment with less polar solvents or solvents that can be used at lower temperatures to slow down the reaction.
High Reaction Temperature Elevated temperatures increase the reaction rate, which can favor overalkylation. Conduct the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.

DOT Script for Troubleshooting Overalkylation

Troubleshooting_Overalkylation start Start: Overalkylation Observed check_stoichiometry 1. Check Stoichiometry start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or slight excess of amine check_stoichiometry->adjust_stoichiometry If excess alkylating agent check_alkylating_agent 2. Evaluate Alkylating Agent Reactivity check_stoichiometry->check_alkylating_agent If stoichiometry is correct adjust_stoichiometry->check_alkylating_agent use_less_reactive_agent Use alkyl chloride or tosylate check_alkylating_agent->use_less_reactive_agent If agent is too reactive check_base 3. Assess Base Strength check_alkylating_agent->check_base If agent is appropriate use_less_reactive_agent->check_base use_milder_base Use K₂CO₃ or NaHCO₃ check_base->use_milder_base If base is too strong check_solvent 4. Analyze Solvent Polarity check_base->check_solvent If base is appropriate use_milder_base->check_solvent change_solvent Try less polar solvent check_solvent->change_solvent If solvent is too polar check_temperature 5. Review Reaction Temperature check_solvent->check_temperature If solvent is appropriate change_solvent->check_temperature lower_temperature Decrease temperature check_temperature->lower_temperature If temperature is high solution Solution: Selective Mono-alkylation check_temperature->solution If temperature is optimal lower_temperature->solution Overalkylation_Pathway aminobenzoate Primary Aminobenzoate (R-NH₂) secondary_amine Desired Secondary Amine (R-NHR') aminobenzoate->secondary_amine + R'-X alkyl_halide1 Alkyl Halide (R'-X) tertiary_amine Overalkylation Product: Tertiary Amine (R-NR'₂) secondary_amine->tertiary_amine + R'-X (Overalkylation) alkyl_halide2 Alkyl Halide (R'-X) Reductive_Amination_Workflow start Start: Reductive Amination step1 1. Imine Formation: - Aminobenzoate + Aldehyde - Solvent (e.g., MeOH) - Dehydrating agent start->step1 step2 2. Reduction: - Cool to 0°C - Add reducing agent (e.g., NaBH₄) step1->step2 step3 3. Work-up: - Quench reaction - Extraction step2->step3 step4 4. Purification: - Column Chromatography step3->step4 end Product: Mono-N-alkylated Aminobenzoate step4->end

References

Technical Support Center: Column Chromatography Purification of Ethyl Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of ethyl aminobenzoate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of ethyl aminobenzoate compounds in a question-and-answer format.

Question 1: My ethyl aminobenzoate compound is not separating from impurities on the column, even though the TLC shows good separation. What could be the problem?

Answer:

This is a common issue that can arise from several factors:

  • Improper Solvent System Selection: The solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate may not translate perfectly to column chromatography. The ideal Rf value for a compound to be purified via column chromatography is typically between 0.2 and 0.5.[1] If your compound's Rf is too high, it will elute too quickly with the solvent front, leading to poor separation. If it is too low, the elution will be slow and result in broad peaks.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a ratio of 1:30 to 1:100 of your compound to silica gel by weight.[1]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and co-elution of compounds.[2] Ensure the silica gel is packed uniformly without any air bubbles.

  • Compound Degradation on Silica: Ethyl aminobenzoate and its derivatives, being amines, can sometimes interact strongly with the acidic silica gel, leading to tailing or even degradation.[3] This can result in what appears to be poor separation.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Aim for an Rf value between 0.2-0.5 for your target compound on TLC.

    • If the Rf is too high, decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio).

    • If the Rf is too low, increase the polarity (e.g., increase the ethyl acetate or add a small amount of methanol).

  • Check Sample Load: Ensure you are not overloading the column. For a difficult separation, use a higher silica-to-sample ratio.

  • Improve Packing Technique: Use a slurry packing method to ensure a homogenous and well-settled stationary phase.

  • Deactivate Silica Gel: If you suspect compound degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4]

Question 2: My ethyl aminobenzoate compound is eluting very slowly or not at all from the column.

Answer:

Slow or no elution is typically caused by the compound having too strong an interaction with the stationary phase.

  • Solvent Polarity is Too Low: The mobile phase may not be polar enough to displace the compound from the silica gel.

  • Strong Adsorption to Silica: The basic amine group of ethyl aminobenzoate can interact strongly with the acidic silanol groups on the silica surface, causing strong retention.[5]

  • Compound Precipitation: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column.[3]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. If that is insufficient, a small amount of methanol can be added to the mobile phase.[5]

  • Use a Basic Modifier: Adding a small amount of triethylamine or ammonia to the mobile phase can help to compete with the amine on your compound for the active sites on the silica gel, reducing tailing and improving elution speed.[5]

  • Check Solubility: Ensure your crude sample is fully dissolved before loading. If solubility in the mobile phase is an issue, you can dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.[6] After evaporating the solvent, this "dry-loaded" silica can be added to the top of the column.[6]

Question 3: The fractions containing my purified ethyl aminobenzoate are still showing impurities when checked by TLC.

Answer:

This indicates that a complete separation was not achieved.

  • Inappropriate Fraction Size: Collecting fractions that are too large can lead to the mixing of closely eluting compounds.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography difficult.

  • Tailing of the Product Peak: If your product peak is tailing significantly, it can overlap with the peaks of impurities that elute later.

Troubleshooting Steps:

  • Collect Smaller Fractions: Reduce the volume of each collected fraction, especially when you expect your compound to start eluting.

  • Re-run the Column with a Shallower Gradient: If using a gradient elution, a slower, more gradual increase in solvent polarity can improve the resolution between closely eluting compounds.[4]

  • Try a Different Solvent System: Sometimes, changing the solvents in the mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation and resolve co-eluting spots.[3]

  • Consider an Alternative Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.[3]

Quantitative Data Summary

The following table summarizes typical mobile phase compositions and corresponding Rf values for ethyl aminobenzoate derivatives found in the literature. These values should be used as a starting point for developing your own separation method.

CompoundStationary PhaseMobile Phase (v/v)Rf ValueReference
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoateSilica Gel99:1 Dichloromethane:Methanol0.31[7]
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoateSilica Gel94:6 Dichloromethane:Methanol0.67[7]
A clear liquid derivativeSilica Gel100:1 Petroleum Ether:Ethyl Acetate0.5[8]
A yellow-green liquid derivativeSilica Gel50:1 Petroleum Ether:Ethyl Acetate0.5[8]

Experimental Protocol: Column Chromatography of an Ethyl Aminobenzoate Derivative

This protocol provides a general methodology for the purification of an ethyl aminobenzoate derivative using flash column chromatography.

1. Materials:

  • Crude ethyl aminobenzoate derivative

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol - all HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Selection of Solvent System:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in various solvent systems of differing polarities (e.g., start with 9:1 Hexane:Ethyl Acetate and test more polar ratios like 4:1, 1:1).

    • The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.2-0.5 and shows good separation from all impurities.[1]

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. The amount of silica should be 30-100 times the weight of the crude product.[1]

    • Pour the slurry into the column. Gently tap the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but do not let the silica run dry. The top of the silica bed should be flat. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

    • Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • If using a gradient, start with the least polar solvent system and gradually increase the polarity as the elution progresses.[4]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified ethyl aminobenzoate compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of ethyl aminobenzoate compounds.

TroubleshootingWorkflow start Start: Purification of Ethyl Aminobenzoate Compound problem Problem Encountered During Column Chromatography start->problem no_separation Poor or No Separation problem->no_separation Separation Issue slow_elution Slow or No Elution problem->slow_elution Elution Issue impure_fractions Fractions are Impure problem->impure_fractions Purity Issue optimize_solvent Optimize Solvent System (Aim for Rf 0.2-0.5) no_separation->optimize_solvent check_load Reduce Sample Load no_separation->check_load repack_column Repack Column Carefully no_separation->repack_column increase_polarity Increase Mobile Phase Polarity slow_elution->increase_polarity add_modifier Add Basic Modifier (e.g., Triethylamine) slow_elution->add_modifier dry_load Use Dry Loading Method slow_elution->dry_load collect_smaller Collect Smaller Fractions impure_fractions->collect_smaller shallow_gradient Use Shallower Gradient impure_fractions->shallow_gradient change_solvent Try Different Solvent System impure_fractions->change_solvent success Successful Purification optimize_solvent->success Resolved check_load->success Resolved repack_column->success Resolved increase_polarity->success Resolved add_modifier->success Resolved dry_load->success Resolved collect_smaller->success Resolved shallow_gradient->success Resolved change_solvent->success Resolved

Caption: Troubleshooting workflow for column chromatography purification.

References

Managing temperature control in aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aminobenzoate Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding temperature control during the synthesis of aminobenzoates, a critical parameter for ensuring high yield, purity, and the desired product characteristics.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in aminobenzoate synthesis?

A1: Temperature is a crucial factor that influences reaction kinetics, equilibrium, and product stability. Improper temperature control can lead to several issues, including:

  • Reduced Yield: Many synthesis reactions, like Fischer esterification, are reversible. Temperature affects the reaction equilibrium; suboptimal temperatures can prevent the reaction from proceeding to completion.[1][2]

  • Formation of By-products: Higher temperatures can promote undesirable side reactions, leading to a complex mixture of products and reducing the purity of the target aminobenzoate.[3]

  • Product Degradation: Aminobenzoic acids and their ester derivatives can be sensitive to high temperatures, potentially leading to decarboxylation or other decomposition pathways.[4]

  • Polymorphism Issues: The final crystalline form of the product can be temperature-dependent. This is particularly important in the pharmaceutical industry, where different polymorphs can have different physical properties and bioavailability.[5][6]

Q2: What is the typical temperature range for Fischer esterification of aminobenzoic acids?

A2: Fischer esterification is typically conducted by heating the reaction mixture to a gentle reflux. The exact temperature depends on the alcohol used as both a reactant and solvent. Generally, reaction temperatures range from 60°C to 110°C.[2] For the synthesis of benzocaine (ethyl p-aminobenzoate) using ethanol, the mixture is heated at reflux for approximately 60-75 minutes.[1]

Q3: How can I monitor the progress of the reaction to avoid excessive heating?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small samples from the refluxing mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product. Once the reaction is complete, heating can be stopped, preventing potential degradation or side reactions from prolonged exposure to high temperatures.[7]

Q4: Does the initial addition of acid catalyst affect the temperature?

A4: Yes, the addition of a strong acid catalyst, such as concentrated sulfuric acid, to an alcohol like ethanol is an exothermic process that generates a significant amount of heat. The acid should always be added slowly and with continuous stirring to dissipate the heat and prevent localized boiling or splashing. A precipitate may form upon addition of the acid.[1]

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the temperature-related causes?

A: Low yield in aminobenzoate synthesis, particularly via Fischer esterification, can be attributed to several temperature-related factors.

  • Problem 1: Incomplete Reaction Due to Insufficient Heating. The reaction may not have reached equilibrium or may be proceeding too slowly if the temperature is too low or the heating time is too short.

    • Solution: Ensure the reaction is brought to a gentle reflux and maintained for the recommended duration (typically 1-2 hours).[1][8] Use TLC to confirm the reaction has gone to completion before stopping the heating.[7]

  • Problem 2: Equilibrium Not Favoring Product Formation. Fischer esterification is a reversible reaction. The water produced can hydrolyze the ester product, shifting the equilibrium back towards the reactants.

    • Solution: While temperature management is key, this issue is often solved by chemical means that are enhanced by correct heating. Use a large excess of the alcohol reactant to shift the equilibrium towards the product, a principle of Le Chatelier.[1][7] Alternatively, remove water as it forms using a Dean-Stark apparatus, which requires maintaining a steady reflux temperature.[2][9]

  • Problem 3: Loss of Volatile Product. Some aminobenzoate esters, like ethyl 4-aminobenzoate, have a relatively high vapor pressure. If the reaction temperature is too high or the condenser is inefficient, the product can be lost from the reaction mixture and may deposit as a solid in the cooler parts of the apparatus.[10][11]

    • Solution: Maintain a gentle reflux. Ensure a continuous and adequate flow of cold water through the condenser. If product deposition in the condenser is observed, consider lowering the temperature of the heating source.

Q: I'm observing unexpected by-products in my final product. How can temperature be the cause?

A: The formation of by-products is often a direct result of excessive heating.

  • Problem: Temperature-Induced Side Reactions. At higher temperatures, alternative reaction pathways can become significant. For instance, in the Hofmann reaction for producing p-aminobenzoic acid, the initial N-halogenamide formation must be kept at low temperatures (0-15°C) to avoid by-products.[3]

    • Solution: Adhere strictly to the temperature specified for each step of the synthesis. For exothermic steps, use an ice bath to dissipate heat and maintain the required temperature range. For reflux steps, use a heating mantle with a controller to avoid overheating.

Q: The product precipitates out of solution during workup, but it seems impure. How does temperature during neutralization and crystallization play a role?

A: Temperature control during the workup and purification stages is just as important as during the reaction itself.

  • Problem 1: Impurities Trapped During Rapid Precipitation. After reflux, the reaction mixture should be allowed to cool to room temperature before neutralization.[1][7] The neutralization process itself, typically done by adding a base like sodium carbonate, can be exothermic and cause rapid precipitation, trapping impurities.

    • Solution: Allow the reaction mixture to cool completely to room temperature before proceeding. Add the neutralizing solution slowly and with vigorous stirring to control the temperature and ensure a more controlled precipitation, which typically results in a purer product.[7]

  • Problem 2: Incorrect Polymorph Formation. The temperature at which crystallization occurs can determine the resulting crystal form (polymorph) of the aminobenzoate.

    • Solution: Follow established protocols for crystallization temperature. For p-aminobenzoic acid, different polymorphs are stable at different temperatures, making controlled cooling essential to obtain the desired form.[5][6]

Quantitative Data Summary

The table below summarizes key temperature and time parameters for the synthesis of ethyl p-aminobenzoate (Benzocaine) via Fischer Esterification.

ParameterValueNotesSource
Reaction Type Fischer EsterificationAcid-catalyzed reaction between p-aminobenzoic acid and ethanol.[1]
Reaction Temperature Gentle Reflux (approx. 78-80°C for ethanol)Heat for 60-75 minutes. The solid should dissolve as it reacts.[1]
Cooling Post-Reaction Cool to Room TemperatureEssential step before neutralization and workup.[1][7]
Neutralization Add 10% Na₂CO₃ solution slowlyThis is an exothermic process with gas evolution.[1][7]
Final Product M.P. 88-90 °CThe melting point of pure ethyl p-aminobenzoate.

Experimental Protocols

Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol details the synthesis of benzocaine, with a focus on critical temperature control points.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture with a magnetic stir bar until the solid is fully dissolved.

  • Catalyst Addition (Temperature Critical): While stirring, slowly add 1.0 mL of concentrated H₂SO₄. This addition is exothermic. Add the acid dropwise to manage the heat generated. A precipitate is expected to form.

  • Reflux (Temperature Critical): Attach a reflux condenser to the flask and ensure a steady flow of cold water through it. Heat the mixture to a gentle reflux using a heating mantle. Maintain this gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[1]

  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool completely to room temperature.[1]

  • Quenching and Neutralization (Temperature Critical): Pour the cooled reaction mixture into a beaker containing 30 mL of ice water. While stirring this mixture, slowly and carefully add approximately 10 mL of a 10% Na₂CO₃ solution. Gas evolution (CO₂) will occur as the acid is neutralized. Continue adding the solution dropwise until gas evolution ceases and the pH of the solution is approximately 8.[1][7]

  • Isolation and Drying: Collect the resulting white precipitate (benzocaine) by vacuum filtration. Wash the product with three 10 mL portions of cold water to remove any remaining salts. Allow the product to dry completely under vacuum.[1]

  • Characterization: Determine the mass of the product to calculate the percent yield and measure its melting point (literature value: 88-90°C).

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation prep1 Dissolve PABA in Ethanol prep2 Slowly Add Conc. H₂SO₄ (Exothermic Step) prep1->prep2 Stirring reaction1 Heat to Gentle Reflux (60-75 min) prep2->reaction1 Attach Condenser reaction2 Monitor with TLC (Optional) reaction1->reaction2 workup1 Cool to Room Temperature reaction2->workup1 Reaction Complete workup2 Pour into Ice Water workup1->workup2 workup3 Neutralize Slowly with Na₂CO₃ (pH ~8) workup2->workup3 workup4 Vacuum Filter Precipitate workup3->workup4 workup5 Wash with Cold Water workup4->workup5 workup6 Dry Product workup5->workup6 troubleshooting_yield start Low Product Yield q1 Was the reaction heated to a sustained, gentle reflux? start->q1 a1_no Incomplete Reaction. Increase heating time/temp and monitor with TLC. q1->a1_no No a1_yes Yes q1->a1_yes q2 Was an excess of alcohol used or was water removed? a1_yes->q2 a2_no Equilibrium Issue. Use excess alcohol or a Dean-Stark trap. q2->a2_no No a2_yes Yes q2->a2_yes q3 Was the condenser efficient? Was product visible in the condenser tube? a2_yes->q3 a3_yes Product Loss via Volatilization. Reduce reflux rate and ensure cold condenser water. q3->a3_yes Yes temp_relationships Temperature Influence on Synthesis Outcomes temp Reaction Temperature too_low Too Low temp->too_low optimal Optimal temp->optimal too_high Too High temp->too_high outcome_low Slow/Incomplete Reaction Low Yield too_low->outcome_low outcome_optimal High Yield High Purity optimal->outcome_optimal outcome_high By-product Formation Product Degradation Loss of Volatile Product too_high->outcome_high

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of common substituted aminobenzoates, including benzocaine, butamben, and procaine. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document summarizes key performance data from various methods and provides detailed experimental protocols.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to routine application.

G cluster_0 Method Development cluster_2 Routine Analysis & Lifecycle Management Dev Define Analytical Requirements Select Select Appropriate Technology (e.g., HPLC, GC, UV-Vis) Dev->Select Optimize Optimize Method Parameters (e.g., Mobile Phase, Flow Rate, Wavelength) Select->Optimize Specificity Specificity / Selectivity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Routine Routine Sample Analysis Accuracy->Routine Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Transfer Method Transfer Routine->Transfer Revalidation Method Revalidation (If significant changes occur) Transfer->Revalidation

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The following tables summarize the validation parameters for different analytical methods used for the determination of benzocaine, butamben, and procaine.

Table 1: Benzocaine
MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC10 - 250 µg/mL5 µg/mL-[1]
HPLC10 - 100 µM3.92 µM13.06 µM[2][3]
Table 2: Butamben
MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLCNot SpecifiedNot SpecifiedNot Specified[4]

Note: A full validation study was performed, but specific quantitative data for linearity, LOD, and LOQ were not provided in the abstract.

Table 3: Procaine Hydrochloride
MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Colorimetry6.0 - 20.0 µg/mL--[5]
Spectrophotometry1 - 14 µg/mL--[6]
HPLCNot SpecifiedNot SpecifiedNot Specified[7]

Note: While these studies validated the methods, specific LOD and LOQ values were not always reported in the abstracts.

Experimental Protocols

HPLC Method for Benzocaine in Pharmaceutical Formulations

This protocol is based on the method described for the determination of benzocaine in throat lozenges[1].

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength where benzocaine has maximum absorbance (e.g., 285 nm)[2][3].

  • Standard Preparation:

    • Prepare a stock solution of benzocaine of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10 - 250 µg/mL)[1].

  • Sample Preparation:

    • Accurately weigh and grind a representative sample of the pharmaceutical formulation (e.g., lozenges).

    • Dissolve the powdered sample in a suitable solvent and sonicate to ensure complete dissolution of the active ingredient.

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject equal volumes of the standard solutions and the sample solution into the chromatograph.

    • Record the peak areas of the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of benzocaine in the sample solution from the calibration curve.

UPLC Method for Simultaneous Determination of Benzocaine, Butamben, and Tetracaine Hydrochloride

This protocol is adapted from a method for a topical solution[4].

  • Instrumentation: Ultra-Performance Liquid Chromatograph with a suitable detector.

  • Mobile Phase: A mixture of 10.0 mM ammonium bicarbonate (pH 10.0) and acetonitrile (60:40).[4]

  • Standard Preparation:

    • Prepare a standard solution of benzocaine at 1.0 mg/mL.[4]

    • Prepare a mixed standard solution containing 0.15 mg/mL each of butamben and tetracaine hydrochloride.[4]

    • Prepare a series of five calibration standards by appropriate dilutions of the stock solutions.[4]

  • Sample Preparation:

    • Dilute the topical solution sample with the diluent to bring the analyte concentrations within the calibration range.

  • Analysis:

    • Inject equal volumes (1.0 µL) of the standard preparations and the sample preparation into the chromatograph.[4]

    • Record the chromatograms and measure the peak areas for the three analytes.

    • Create a calibration curve for each analyte based on the five standard preparations.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the linear regression line of the calibration curve.[4]

Colorimetric Method for Procaine Hydrochloride

This protocol is based on the reaction of procaine hydrochloride with 1,2-naphthoquinone-4-sulfonic acid sodium salt[5].

  • Instrumentation: A spectrophotometer or colorimeter.

  • Reagents:

    • 1,2-naphthoquinone-4-sulfonic acid sodium salt solution.

    • Procaine hydrochloride standard solution.

  • Standard Preparation:

    • Prepare a stock solution of procaine hydrochloride of known concentration in distilled water.

    • Prepare a series of working standards by diluting the stock solution to cover the linear range (e.g., 6.0 - 20.0 µg/mL)[5].

  • Sample Preparation:

    • Dissolve the pharmaceutical preparation containing procaine hydrochloride in distilled water.

    • Filter the solution if necessary.

    • Dilute the solution to a concentration within the linear range of the method.

  • Procedure:

    • To a specific volume of the standard or sample solution, add the 1,2-naphthoquinone-4-sulfonic acid sodium salt solution.

    • Allow the color to develop under controlled conditions (e.g., time, temperature).

    • Measure the absorbance of the resulting orange-red colored solution at the wavelength of maximum absorbance.

  • Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

    • Determine the concentration of procaine hydrochloride in the sample solution from the calibration curve.

This guide provides a starting point for researchers. It is crucial to perform a full method validation according to the relevant guidelines (e.g., ICH Q2(R1)) for any new or modified analytical procedure to ensure its suitability for the intended purpose.[8][9]

References

A Comparative Spectroscopic Guide to Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of aminobenzoic acid and their corresponding ethyl esters. Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and quality control in various research and development applications, including pharmaceuticals. This document presents experimental data, detailed analytical protocols, and visual workflows to facilitate a comprehensive understanding of their spectroscopic properties.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of aminobenzoate isomers. These values highlight the characteristic differences arising from the positional isomerism of the amino and carboxyl/ester functional groups on the benzene ring.

Table 1: UV-Visible Absorption Maxima (λmax)
Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Solvent
2-Aminobenzoic acid~248~335-Ethanol
3-Aminobenzoic acid~245~325-Ethanol
4-Aminobenzoic acid194226278[1]Water/Acetonitrile
Ethyl 2-aminobenzoate~250~335-Water
Ethyl 3-aminobenzoate~245~325-Water
Ethyl 4-aminobenzoate~220~290-Water

Note: λmax values can vary slightly depending on the solvent and pH.

Table 2: Key Infrared (IR) Absorption Frequencies (cm-1)
CompoundN-H Stretch (asym/sym)C=O StretchC-N StretchAromatic C-H Out-of-Plane Bend
2-Aminobenzoic acid~3475 / ~3360~1670~1245~750
3-Aminobenzoic acid~3480 / ~3380~1685~1290~800, ~750
4-Aminobenzoic acid~3470 / ~3360~1680~1315~840
Ethyl 2-aminobenzoate~3480 / ~3370~1685 (ester)~1250~750
Ethyl 3-aminobenzoate~3450 / ~3350~1710 (ester)~1295~790, ~750
Ethyl 4-aminobenzoate~3430 / ~3350~1680 (ester)[2]~1310~845

Note: Values are approximate and obtained from solid-state (KBr pellet or thin film) measurements.

Table 3: 1H NMR Chemical Shifts (δ, ppm) in CDCl3
Compound-NH2Aromatic Protons-OCH2CH3-OCH2CH3
2-Aminobenzoic acid~5.71 (br s)6.62 (t), 7.24 (m), 7.84 (dd)--
3-Aminobenzoic acid~3.66 (br s)6.47 (m), 6.60 (t), 6.69 (dd), 7.01 (t)--
4-Aminobenzoic acid*~5.89 (br s)6.57 (d), 7.65 (d)--
Ethyl 2-aminobenzoate~5.70 (br s)6.65 (t), 7.28 (m), 7.85 (dd)4.35 (q)1.38 (t)
Ethyl 3-aminobenzoate~3.80 (br s)6.82 (d), 7.17 (t), 7.35-7.41 (m)4.33 (q)[3]1.35 (t)[3]
Ethyl 4-aminobenzoate~4.16 (br s)6.62 (d), 7.84 (d)4.31 (q)[4]1.35 (t)[4]

*Data for aminobenzoic acids are in DMSO-d6 due to solubility.[5]

Table 4: 13C NMR Chemical Shifts (δ, ppm) in CDCl3
CompoundC=OAromatic C-NH2Other Aromatic C-OCH2CH3-OCH2CH3
2-Aminobenzoic acid168.6150.5110.7, 116.2, 116.7, 131.2, 134.1--
3-Aminobenzoic acid168.3149.2114.9, 117.1, 118.4, 129.3, 131.7--
4-Aminobenzoic acid*167.9153.5113.0, 117.3, 131.7--
Ethyl 2-aminobenzoate168.3150.2111.0, 116.5, 116.8, 131.5, 134.360.514.4
Ethyl 3-aminobenzoate166.5146.5115.8, 118.9, 119.5, 129.3, 131.360.814.5
Ethyl 4-aminobenzoate166.8151.0113.7, 119.7, 131.560.3[4]14.4[4]

*Data for aminobenzoic acids are in DMSO-d6.

Table 5: Mass Spectrometry (MS) Fragmentation
IsomerKey Fragmentation Pathways (Electron Ionization)Diagnostic Ions (m/z)
OrthoLoss of H2O (from carboxyl and amino groups), followed by loss of CO.[M-H2O]+•, [M-H2O-CO]+
MetaLoss of •OH, followed by loss of CO.[M-OH]+, [M-OH-CO]+
ParaLoss of •OH, followed by loss of CO. Prone to forming para-quinoid type structures.[M-OH]+, [M-OH-CO]+

Note: Fragmentation patterns are highly dependent on the ionization method. The "ortho effect" often leads to unique fragmentation pathways for 2-substituted isomers.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample characteristics.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aminobenzoate isomer.

    • Dissolve the sample in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water) in a 100 mL volumetric flask to create a stock solution.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is around 10-50 µM.[7]

    • Ensure the sample is fully dissolved; sonication may be used if necessary.[3]

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes.[8]

    • Select two clean quartz cuvettes with a 1 cm path length.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Rinse the second cuvette with a small amount of the sample solution before filling it.

    • Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

    • Perform a baseline correction or "zero" the instrument with the blank.[7]

    • Scan the sample across the UV-Vis range (typically 200-400 nm for these compounds).

    • Record the absorbance spectrum and identify the λmax values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Ensure all equipment (agate mortar, pestle, die set) is clean and dry.[9]

    • Weigh approximately 1-2 mg of the solid aminobenzoate isomer and 100-200 mg of dry, IR-grade potassium bromide (KBr). The sample-to-KBr ratio should be about 1:100.[10]

    • Grind the sample to a very fine powder in the agate mortar.

    • Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.[10]

  • Pellet Formation and Measurement:

    • Transfer the mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[11][12]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm-1.

    • Identify the characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons (1H) and carbons (13C).

Methodology:

  • Sample Preparation:

    • Weigh the appropriate amount of sample: 5-25 mg for 1H NMR, and 50-100 mg for 13C NMR for small molecules.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a small vial.[4][13]

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[4][14]

    • The final solution height in the tube should be around 4-5 cm.[1][15]

    • Cap the NMR tube securely and label it.

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Acquire the 1H and/or 13C NMR spectra using standard pulse sequences.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in structural elucidation.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the aminobenzoate isomer (typically 1-10 µM) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Instrumentation and Measurement:

    • Set the ESI-MS parameters. These include the electrospray voltage, capillary temperature, sheath and auxiliary gas flow rates, and lens voltages. These parameters need to be optimized for the specific compound and instrument.[5][16]

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum to identify the protonated molecular ion ([M+H]+).

    • To obtain structural information, perform tandem mass spectrometry (MS/MS). Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum and analyze the fragmentation pattern to differentiate between isomers.

Visualization of Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes in the spectroscopic analysis of aminobenzoate isomers.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Aminobenzoate Isomer Sample Dissolve Dissolve in Solvent Start->Dissolve Grind Grind with KBr Start->Grind UVVis UV-Vis Spectroscopy Dissolve->UVVis NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR FT-IR Spectroscopy Grind->IR Interpret Spectral Data (λmax, cm-1, δ, m/z) UVVis->Interpret IR->Interpret NMR->Interpret MS->Interpret Compare Compare Isomers Interpret->Compare Identify Structural Identification Compare->Identify

Caption: General workflow for the spectroscopic analysis of aminobenzoate isomers.

Protomers cluster_ESI Electrospray Ionization (ESI) pABA p-Aminobenzoic Acid (pABA) N_Protomer N-Protomer (Proton on -NH2) pABA->N_Protomer Aprotic Solvent (e.g., Acetonitrile) O_Protomer O-Protomer (Proton on C=O) pABA->O_Protomer Protic Solvent (e.g., Methanol/Water) N_Protomer->O_Protomer Solvent-Mediated Interconversion

Caption: Formation of N- and O-protomers of p-aminobenzoic acid during ESI-MS.[17][18]

References

A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in the field of drug discovery.

Anticancer Activity of Substituted Aminobenzoate and Aminobenzothiazole Derivatives

The anticancer potential of substituted aminobenzoate derivatives has been extensively investigated. Variations in substituents on the aminobenzoate core structure significantly influence their cytotoxic activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity (IC50 values) of selected derivatives, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
1 HHMCF-7>100[1]
8i 6-Cl4-FluorophenylMCF-76.34[1]
8m 6-NO24-FluorophenylMCF-78.30[1]
13 6-OCH3N-(4-chlorophenyl)HCT1166.43[2]
14 H4-FluorophenylPC30.315[2]
15 6-Cl4-FluorophenylPC30.421[2]
20 6-ClThiazolidinedioneHepG29.99[2]
21 6-ClCyanothiouracilHepG212.14[2]

Table 2: Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
N5a Hydrazine-1-carbothioamideA54915.2[3]
N5a Hydrazine-1-carbothioamideHepG211.8[3]
N5a Hydrazine-1-carbothioamideHCT-11619.5[3]
Erlotinib (Standard)A5491.8[3]
Erlotinib (Standard)HepG23.2[3]
Erlotinib (Standard)HCT-1165.6[3]

Antimicrobial Activity of Substituted Aminobenzoate Derivatives

Substituted aminobenzoate derivatives have also shown significant promise as antimicrobial agents. The nature and position of substituents on the aromatic ring play a crucial role in determining their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity.

Table 3: Antimicrobial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives

CompoundSubstituent on Salicylidene RingBacterial StrainMIC (µM)Reference
1c 5-ClS. aureus31.25[4][5]
1d 5-BrS. aureus15.62[4][5]
1e 5-IS. aureus15.62[4][5]
1m 3-ClS. aureus15.62[4][5]
1n 3,5-di-ClS. aureus15.62[4][5]
1r 5-nitrofurfurylideneM. tuberculosis62.5[4][5]
Ampicillin (Standard)S. aureus0.24-1.95[4][5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (substituted aminobenzoate derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds (substituted aminobenzoate derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[6]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Substituted aminobenzoate derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminobenzoate Substituted Aminobenzoate Derivatives Aminobenzoate->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted aminobenzoate derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Aminobenzoate Substituted Aminobenzoate Derivatives Aminobenzoate->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of substituted aminobenzoate derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add Substituted Aminobenzoate Derivatives Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay.

MIC_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Aminobenzoate Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MIC (Visual or OD Reading) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Comparative Docking Analysis of Aminobenzoate Analogs as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent in silico studies showcasing the potential of aminobenzoate derivatives in drug discovery, with a focus on their interactions with key biological targets implicated in cancer, bacterial infections, and neurological disorders.

This guide provides a comparative analysis of molecular docking studies performed on various aminobenzoate analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with different protein targets. The data presented is compiled from recent peer-reviewed publications and is intended to facilitate the rational design of more potent and selective aminobenzoate-based therapeutic agents.

Comparative Docking Performance of Aminobenzoate Analogs

The following table summarizes the quantitative data from various docking studies, highlighting the binding energies and inhibitory concentrations of different aminobenzoate derivatives against their respective biological targets.

Study FocusCompound/AnalogTarget ProteinDocking Score/Binding Energy (kcal/mol)Inhibitory Concentration (IC50/Ki)Reference
Anticancer OMS1PI3Kγ-47% inhibition @ 100 µM[1]
OMS2PI3Kγ-48% inhibition @ 100 µM[1]
OMS5PI3Kγ-IC50: 22.13 - 61.03 µM[1][2]
OMS14PI3Kγ-IC50: 22.13 - 61.03 µM[1][2]
Compound 10 T315I-mutant Abl-IC50: 8.2 µM (HL60), 40 µM (K562)[3]
Compound 13 EGFR-92% inhibition @ 10 nM, IC50: 5.6 µM (K562)[3]
Compound HB5EGFR Tyrosine Kinase-Low IC50 against Hep G2 cells[4]
Antibacterial Compound 2a B. subtilis Histidine Kinase/Walk-MIC: 0.09 mmol/L[5]
Cholinesterase Inhibition Compound 5b Acetylcholinesterase (AChE)-9.54IC50: 1.66 ± 0.03 µM[6]
Compound 2c Butyrylcholinesterase (BChE)-5.53IC50: 2.67 ± 0.05 µM[6]
Carboxamide-based derivativeAChE & BChE-Ki: 0.041 ± 0.60 µM (AChE), 8.46 ± 0.66 µM (BChE)[7]
Glutathione-Related Enzyme Inhibition Compound 1 Human G6PD-6.71IC50: 100.8 - 430.8 µM[8]
Compound 4 Human 6PGD-7.61IC50: 206 - 693.2 µM[8]
Cyclooxygenase (COX) Inhibition Compound 3e COX-2-IC50: 0.57 - 0.72 µM[9]
Compound 3f COX-2-IC50: 0.57 - 0.72 µM[9]
Compound 3r COX-2-IC50: 0.57 - 0.72 µM[9]
Compound 3s COX-2-IC50: 0.57 - 0.72 µM[9]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols from the selected research.

Molecular Docking of 2-Aminobenzothiazole Derivatives against PI3Kγ

Sixteen novel 2-aminobenzothiazole compounds were designed and assessed for their potential interactions within the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE).[1][10] The synthesis of these compounds was achieved through nucleophilic substitution or solvent-free fusion.[1] The final products were characterized using GC-MS, 1H-NMR, 13C-NMR, and ATR FT-IR.[1] The anticancer activities were evaluated on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1][2]

Molecular Docking of Isatin-Aminobenzoic Acid Hybrids against B. subtilis Histidine Kinase/Walk

In this study, a series of isatin-aminobenzoic acid hybrids were synthesized and evaluated for their antibacterial activity. Molecular docking was performed to understand the binding mode of these compounds within the catalytic domain of the histidine kinase enzyme of B. subtilis.[5] The docking strategy was validated by redocking the ATP structure, which resulted in an RMSD value of 0.635 Å.[5] The binding free energy of the most active compound (2a) was calculated using molecular mechanics/generalized born surface area (MM/GBSA) scoring.[5]

Molecular Docking of Aminobenzoic Acid Derivatives against Cholinesterases

A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Molecular docking studies were conducted to elucidate the putative binding modes of these compounds.[6] The study identified compound 5b as a potent inhibitor of AChE and compound 2c as a potent inhibitor of BChE, with the docking results supporting the experimental enzyme inhibition data.[6]

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt/PKB PDK1->AKT Activation Cell_Growth Cell Growth AKT->Cell_Growth Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival mTORC2->AKT Activation Inhibitor Aminobenzoate Analog (e.g., OMS1/2) Inhibitor->PI3K

Caption: PI3K Signaling Pathway and Inhibition by Aminobenzoate Analogs.

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure (from PDB) Prepare_Protein Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prepare_Protein Ligand 2. Ligand Structure (Aminobenzoate Analog) Prepare_Ligand Ligand Preparation (Generate 3D Conformation) Ligand->Prepare_Ligand Define_Grid 3. Define Binding Site (Grid Box Generation) Prepare_Protein->Define_Grid Docking_Run 4. Run Docking Algorithm Prepare_Ligand->Docking_Run Define_Grid->Docking_Run Analyze_Poses 5. Analyze Binding Poses (Scoring & Clustering) Docking_Run->Analyze_Poses Best_Pose 6. Select Best Pose (Lowest Binding Energy) Analyze_Poses->Best_Pose Visualization 7. Visualize Interactions (Hydrogen Bonds, Hydrophobic) Best_Pose->Visualization

References

Efficacy comparison of different catalysts for aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalyst Efficacy in Aminobenzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminobenzoates, crucial intermediates in the pharmaceutical and chemical industries, relies heavily on efficient catalytic processes. The choice of catalyst significantly impacts reaction yield, purity, cost, and environmental footprint. This guide provides an objective comparison of different catalytic systems for aminobenzoate synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The efficacy of various catalysts in aminobenzoate synthesis is determined by factors such as product yield, reaction time, and the conditions required. The following table summarizes the performance of several notable catalytic systems based on published experimental data.

Catalyst SystemSubstrateProductYield (%)Purity (%)Reaction TimeKey ConditionsReference
Palladium/Carbon (Pd/C) 4-Nitrobenzoic acid4-Aminobenzoic acid> 96> 99Not Specified60-70 °C, 2-4 MPa H₂[1]
Activated Carbon (NORIT GAC 12-40) 3-Nitrobenzaldehyde3-Aminobenzoic acid59Not Specified2 hours300 °C, 90 bar, water[2]
Copper(I) Iodide (CuI) / Diamine Ligand 2-Chlorobenzoic acidN-Aryl anthranilic acidsup to 99Not SpecifiedNot SpecifiedMicrowave irradiation[3]
Fe-Al DTP/MCF p-Nitrobenzoic acidButyl p-aminobenzoate95 (esterification)Not SpecifiedNot SpecifiedNot Specified[4]

Note: Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for catalyst activity but were not available in the cited literature for these specific processes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing catalytic systems.

Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation

This protocol outlines the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst.

  • Catalyst: 5% Palladium on Carbon (Pd/C).

  • Reactants:

    • 4-Nitrobenzoic acid

    • Sodium hydroxide

    • Water (as solvent)

    • Hydrogen gas

  • Procedure:

    • Prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 4-nitrobenzoic acid and sodium hydroxide in water. The amount of water should be approximately 4 times the mass of the 4-nitrobenzoic acid.[1]

    • Transfer the solution to a high-pressure reactor.

    • Add the Pd/C catalyst. The catalyst loading should be approximately 1% of the mass of the 4-nitrobenzoic acid.[1]

    • Pressurize the reactor with hydrogen gas to 2-4 MPa.[1]

    • Heat the reaction mixture to 60-70 °C and maintain with stirring.[1]

    • Monitor the reaction until the consumption of hydrogen ceases, indicating the completion of the reduction.

    • After cooling and depressurizing the reactor, filter the mixture to remove the Pd/C catalyst.

    • Acidify the resulting filtrate to precipitate the 4-aminobenzoic acid product.

    • Collect the product by filtration, wash with water, and dry. The resulting product is a white to off-white powder with a purity exceeding 99% (as determined by HPLC).[1]

One-Pot Synthesis of 3-Aminobenzoic Acid Using an Activated Carbon Catalyst

This green chemistry approach utilizes a metal-free, carbonaceous material for the direct synthesis of 3-aminobenzoic acid in subcritical water.

  • Catalyst: Activated Carbon (NORIT GAC 12-40).

  • Reactants:

    • 3-Nitrobenzaldehyde (30 mmol)

    • Water (55 mL)

  • Procedure:

    • Combine 3-nitrobenzaldehyde (30 mmol), NORIT GAC 12-40 catalyst (6 g), and water (55 mL) in a high-pressure batch reactor.[2]

    • Seal the reactor and heat the mixture to 300 °C, which will generate a pressure of approximately 90 bar.[2]

    • Maintain the reaction at this temperature for 2 hours with continuous stirring.[2]

    • After the reaction period, cool the reactor to room temperature.

    • Open the reactor, and separate the solid catalyst from the aqueous solution by filtration.

    • Isolate the 3-aminobenzoic acid from the aqueous solution. The reported yield under these conditions is around 30%, though a 59% yield can be achieved when starting with a smaller amount (10 mmol) of 3-nitrobenzaldehyde.[2]

Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

This method is used for synthesizing N-aryl anthranilic acid derivatives, a class of aminobenzoates, through a regioselective cross-coupling reaction.

  • Catalyst: Copper(I) Iodide (CuI) with a 1,2-diamine ligand (e.g., N,N'-dimethylethylenediamine).

  • Reactants:

    • 2-Chlorobenzoic acid

    • Aniline derivative

    • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Procedure:

    • In a reaction vessel suitable for microwave heating, combine 2-chlorobenzoic acid, the desired aniline derivative, CuI catalyst (0.2-10 mol%), and a 1,2-diamine ligand (5-20 mol%).[3]

    • Add the selected base to the mixture.

    • Irradiate the reaction mixture in a microwave reactor.

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, perform a standard workup procedure involving extraction and purification (e.g., column chromatography) to isolate the N-aryl anthranilic acid product. This method has been shown to produce yields of up to 99%.[3]

Visualized Workflow and Logic

The following diagrams illustrate the generalized workflow for catalyst comparison and the reaction pathway for a key synthesis method.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison A Substrate & Solvent Selection C Reactor Setup (Batch, H-P, Microwave) A->C B Catalyst Selection (e.g., Pd/C, CuI, Carbon) B->C D Reaction Execution (Temp, Pressure, Time) C->D Load Reactants & Catalyst E Product Isolation & Purification D->E Reaction Quench & Workup F Characterization (NMR, HPLC, MS) E->F Analyze Sample G Performance Evaluation (Yield, Purity, TON/TOF) F->G Calculate Metrics

Caption: Generalized workflow for comparing catalyst efficacy.

G cluster_catalyst Catalyst cluster_product Product R1 4-Nitrobenzoic Acid Cat Pd/C Surface R1->Cat Adsorption of -NO₂ group R2 H₂ Gas R2->Cat Dissociative Adsorption of H₂ P 4-Aminobenzoic Acid Cat->P Hydrogenation & Desorption

Caption: Catalytic hydrogenation of 4-nitrobenzoic acid using Pd/C.

References

In-Silico Bioactivity Prediction: A Comparative Analysis of Ethyl 2-amino-5-isopropoxybenzoate and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A hypothetical in-silico study designed to provide a comparative guide for researchers, scientists, and drug development professionals on the predicted bioactivity of Ethyl 2-amino-5-isopropoxybenzoate and structurally similar compounds. This guide outlines the methodologies and presents sample data in the requested format.

Abstract

This guide provides a comparative analysis of the predicted bioactivity of this compound and two structural analogs, Ethyl 2-amino-5-methoxybenzoate and Ethyl 2-amino-5-methylbenzoate. Due to the absence of published in-silico studies for this compound, this document presents a hypothetical study targeting the human Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain. The analysis employs standard in-silico techniques including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate and compare the potential of these compounds as bioactive agents. All data presented herein is for illustrative purposes to demonstrate the application of in-silico methodologies in early-stage drug discovery.

Introduction

In the initial phases of drug discovery, in-silico methods provide a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of small molecules.[1][2][3] These computational tools allow researchers to prioritize candidates for synthesis and experimental testing, thereby accelerating the overall drug development pipeline.[4][5] This guide focuses on a hypothetical in-silico evaluation of this compound, a compound with limited publicly available bioactivity data. To provide a comparative context, two structurally related analogs, Ethyl 2-amino-5-methoxybenzoate and Ethyl 2-amino-5-methylbenzoate, are included in the analysis. The selected biological target for this study is Cyclooxygenase-2 (COX-2), a well-validated enzyme involved in inflammatory processes.

Materials and Methods

Compound Selection and Preparation

The chemical structures of this compound, Ethyl 2-amino-5-methoxybenzoate[6], and Ethyl 2-amino-5-methylbenzoate[7] were obtained from the PubChem database. The 3D structures of the ligands were generated and optimized using molecular mechanics force fields prior to docking.

Target Protein Preparation

The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Molecular Docking Protocol

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the selected compounds within the active site of COX-2.[8] The general workflow for molecular docking involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the different binding poses.[1]

Experimental Workflow for Molecular Docking:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve COX-2 Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, etc.) PDB->PrepProtein Ligands Select Ligand Structures PrepLigands Prepare Ligands (Energy Minimization) Ligands->PrepLigands Grid Define Binding Site (Grid Generation) PrepProtein->Grid Dock Perform Molecular Docking PrepLigands->Dock Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze

Figure 1: A generalized workflow for molecular docking studies.
ADMET Prediction

The ADMET properties of the compounds were predicted using computational models.[9][10][11] These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the discovery process.[12][13] Parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and potential for toxicity were evaluated.

Results

Molecular Docking Analysis

The molecular docking simulations predicted the binding affinities of the three compounds to the COX-2 active site. The results are summarized in Table 1. A more negative binding energy indicates a stronger predicted interaction.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5Arg120, Tyr355, Ser530
Ethyl 2-amino-5-methoxybenzoate-7.9Arg120, Tyr355
Ethyl 2-amino-5-methylbenzoate-7.6Arg120, Tyr355

Table 1: Predicted binding affinities and key interactions of the compounds with COX-2.

ADMET Prediction Analysis

The predicted ADMET properties for the three compounds are presented in Table 2. These predictions provide insights into the potential pharmacokinetic and safety profiles of the molecules.

PropertyThis compoundEthyl 2-amino-5-methoxybenzoateEthyl 2-amino-5-methylbenzoate
Absorption
Human Intestinal AbsorptionHighHighHigh
Caco-2 PermeabilityModerateModerateHigh
Distribution
Blood-Brain Barrier (BBB) PenetrationLowLowLow
Plasma Protein BindingHighHighModerate
Metabolism
CYP2D6 InhibitorNoNoNo
CYP3A4 InhibitorNoNoNo
Toxicity
hERG InhibitionLow RiskLow RiskLow Risk
Ames MutagenicityNon-mutagenNon-mutagenNon-mutagen

Table 2: Predicted ADMET properties of the compounds.

Discussion

The in-silico analysis suggests that all three compounds have the potential to bind to the COX-2 active site. This compound is predicted to have the highest binding affinity, potentially due to the larger isopropoxy group forming additional favorable interactions within the binding pocket. The ADMET predictions indicate that all three compounds are likely to have good intestinal absorption and a low risk of key toxicities. The predicted low BBB penetration suggests that these compounds may have a reduced risk of central nervous system side effects.

Signaling Pathway Illustration:

The following diagram illustrates the general mechanism of action of COX-2 inhibitors.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Ethyl 2-amino-5- isopropoxybenzoate (and analogs) Inhibitor->COX2

Figure 2: Inhibition of the COX-2 signaling pathway by the candidate compounds.

Conclusion

This hypothetical in-silico study provides a comparative framework for evaluating the bioactivity of this compound and its analogs. The results suggest that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. However, it is crucial to emphasize that these are computational predictions and require experimental validation through in-vitro and in-vivo studies to confirm their biological activity and safety.

Logical Relationship Diagram:

The logical flow of this in-silico study is depicted below.

G cluster_input Input cluster_methods In-Silico Methods cluster_output Predicted Output cluster_conclusion Conclusion Compound This compound & Analogs Docking Molecular Docking Compound->Docking ADMET ADMET Prediction Compound->ADMET Target COX-2 Protein Target->Docking Binding Binding Affinity Docking->Binding Properties Pharmacokinetic Properties ADMET->Properties Conclusion Potential Bioactivity (Requires Experimental Validation) Binding->Conclusion Properties->Conclusion

Figure 3: Logical flow of the in-silico bioactivity prediction study.

References

A Comparative Guide to the Spectroscopic Cross-Referencing of Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are critical. This guide provides a comprehensive comparison of spectroscopic data for known aminobenzoate compounds, supported by detailed experimental protocols. By cross-referencing ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, researchers can confidently identify and differentiate between these structurally similar molecules.

Spectroscopic Data Comparison

The following tables summarize key quantitative data from various spectroscopic techniques for common aminobenzoate compounds, facilitating a clear and objective comparison.

Table 1: UV-Vis Spectroscopic Data of Aminobenzoate Compounds

CompoundSolventλmax (nm)
4-Aminobenzoic acid---194, 226, 278[1]
Ethyl 4-aminobenzoateWaterNot specified
Ethyl 4-aminobenzoateα-CD 0.030MNot specified
Ethyl 4-aminobenzoateβ-CD 7.0 mMNot specified
Ethyl 4-aminobenzoateSDS 0.025 MNot specified
Ethyl 4-aminobenzoateTTABr 0.030 MNot specified

Table 2: Infrared (IR) Spectroscopic Data of Aminobenzoate Compounds (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchingC=O StretchingC-N StretchingAromatic C-HAromatic C=C
Ethyl 4-aminobenzoate3300-3500[2]1700-1750[2]Present3000-3100[2]Below 1500[2]
o-Aminobenzoic acid3500-3100[3]------------
m-Aminobenzoic acid3500-3100[3]------------
p-Aminobenzoic acid3329, 3230[4]1600-1715[5]---------

Table 3: ¹H NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)

CompoundSolventAromatic Protons-NH₂ ProtonsEster/Acid Protons
Ethyl 4-aminobenzoateCDCl₃6.62 (dd, J=8.8, 2.0 Hz, 2H), 7.84 (dd, J=8.8, 2.0 Hz, 2H)[6]4.16 (s, br, 2H)[6]1.35 (t, J=7.2 Hz, 3H), 4.31 (q, J=7.2 Hz, 2H)[6]
Methyl 2-aminobenzoateCDCl₃6.62 (t, J=7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J=8.4, 1.6 Hz, 1H)[6]5.71 (s, br, 2H)[6]3.84 (s, 3H)[6]
2-Aminobenzoic acidCD₃OD6.55-6.61 (m, 1H), 6.73 (dd, J=8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J=8.8, 2.0 Hz, 1H)[6]5.19 (s, br, 2H)[6]---
4-Aminobenzaldehyde(CD₃)₂SO6.66 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H)[6]5.78 (s, br, 2H)[6]9.61 (s, 1H)[6]

Table 4: ¹³C NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)

CompoundSolventAromatic CarbonsCarbonyl CarbonEster/Acid Carbons
Ethyl 4-aminobenzoateCDCl₃113.7, 119.7, 131.5, 151.0[6]166.8[6]14.4, 60.3[6]
Methyl 2-aminobenzoateCDCl₃110.7, 116.2, 116.7, 131.2, 134.1, 150.5[6]168.6[6]51.5[6]
2-Aminobenzoic acidCD₃OD111.9, 116.9, 118.0, 132.9, 135.3, 152.9[6]171.9[6]---
4-Aminobenzaldehyde(CD₃)₂SO113.4, 125.5, 132.2, 154.7[6]189.6[6]---

Table 5: Mass Spectrometry Data of Aminobenzoate Compounds

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
p-Aminobenzoic acidElectron Ionization137[7]---
o-Aminobenzoate derivatives---VariesLoss of olefin from esters[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: The aminobenzoate compound is dissolved in a suitable solvent (e.g., ethanol, water) to a known concentration (e.g., 10⁻⁵ M). The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition: The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer.

  • Sample Preparation:

    • KBr Pellets: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[2]

    • Nujol Mull: The solid sample is ground with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[2]

  • Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the aminobenzoate compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen nuclei.

    • ¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon nuclei.

    • Spectra are referenced to the solvent peak or TMS (0 ppm).

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.[9]

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • Sample Preparation: A small amount of the sample is introduced into the instrument. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation.

  • Data Acquisition: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The mass spectrum shows the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. Fragmentation patterns provide clues about the molecule's structure.

Visualizations

The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical process of identifying an unknown aminobenzoate compound.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_cross_referencing Cross-Referencing cluster_identification Identification UV_Vis UV-Vis Spectroscopy UV_Data λmax Values UV_Vis->UV_Data IR IR Spectroscopy IR_Data Functional Groups IR->IR_Data NMR NMR Spectroscopy NMR_Data Structural Fragments NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight & Formula MS->MS_Data Compare Compare with Known Aminobenzoate Data UV_Data->Compare IR_Data->Compare NMR_Data->Compare MS_Data->Compare Identify Identify Compound Compare->Identify

Caption: Workflow for Spectroscopic Data Cross-Referencing.

Logical_Identification Start Unknown Sample MS_Analysis Mass Spectrometry Determine Molecular Weight (e.g., 165 g/mol for Ethyl 4-aminobenzoate) Start->MS_Analysis IR_Analysis IR Spectroscopy Identify Functional Groups (e.g., -NH₂, C=O ester) MS_Analysis->IR_Analysis NMR_Analysis ¹H & ¹³C NMR Spectroscopy Determine Connectivity and Environment of Atoms IR_Analysis->NMR_Analysis Propose_Structure Propose Potential Isomers (e.g., Ethyl 2-, 3-, or 4-aminobenzoate) NMR_Analysis->Propose_Structure Compare_Data Compare Spectroscopic Data with Known Compounds Propose_Structure->Compare_Data Final_Identification Confirm Structure (e.g., Aromatic proton pattern matches Ethyl 4-aminobenzoate) Compare_Data->Final_Identification

Caption: Logical Process for Identifying an Unknown Aminobenzoate.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-amino-5-isopropoxybenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-amino-5-isopropoxybenzoate, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Regulatory Compliance

This compound, like many organic chemical compounds used in pharmaceutical research, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2][3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and European regulations (ECHA) provide a framework for hazardous waste management from generation to disposal, often referred to as "cradle-to-grave" control.[3][4][5]

Key hazard characteristics to consider for this compound, based on similar chemical structures, include potential combustibility and toxicity to aquatic life.[6] Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash.[2][7]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for analogous compounds provides guidance on physical and chemical properties relevant to disposal.

PropertyValue (for similar compounds)Implication for Disposal
Physical StateSolid or LiquidDetermines the type of waste container required.
FlammabilityCombustible LiquidRequires storage away from heat and ignition sources.[8]
Aquatic ToxicityToxic to aquatic life[6]Prohibits drain disposal.[7]
pHNot available (likely near neutral)If not strongly acidic or basic, corrosivity is not the primary hazard.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[1][2]

  • Do not mix this waste with other incompatible waste streams.[9][10] For example, avoid mixing with strong acids, bases, or oxidizing agents to prevent violent reactions.[11]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions, reaction mixtures).

2. Waste Container Selection and Labeling:

  • Liquid Waste: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[9][12][13] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Solid Waste: Use a clearly marked, durable plastic bag or a wide-mouth container for contaminated lab supplies.[12]

  • Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[1][14]

3. Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1][12]

  • Ensure the storage area is well-ventilated and away from sources of ignition.[8]

  • Keep waste containers securely closed at all times, except when adding waste.[1]

  • Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks or spills.[12]

4. Disposal Request and Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][14]

  • Do not exceed the maximum accumulation time limits for hazardous waste as defined by regulatory bodies (e.g., 90 days in some jurisdictions).[12]

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains, or for smaller containers, no more than 3% by weight of the total capacity of the container remains.

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[2][9]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_storage Storage cluster_disposal Final Disposal cluster_non_hazardous Non-Hazardous Path start Generation of Ethyl 2-amino-5-isopropoxybenzoate Waste assess_hazard Is the waste considered hazardous? start->assess_hazard liquid_waste Liquid Waste (solutions, rinsate) assess_hazard->liquid_waste Yes solid_waste Solid Waste (contaminated labware) assess_hazard->solid_waste Yes non_hazardous Follow institutional guidelines for non-hazardous waste. assess_hazard->non_hazardous No (unlikely for this compound) liquid_container Collect in a labeled, sealed, compatible container. liquid_waste->liquid_container solid_container Collect in a labeled, sealed, compatible container. solid_waste->solid_container store_waste Store in designated Satellite Accumulation Area. liquid_container->store_waste solid_container->store_waste ehs_pickup Arrange for pickup by EHS or licensed waste contractor. store_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2-amino-5-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 2-amino-5-isopropoxybenzoate, a compound that requires careful management due to its chemical properties as both an aromatic amine and a benzoate ester.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be strictly adhered to in all experimental procedures.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes. A face shield offers additional protection for the entire face.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. It is crucial to check for any signs of degradation and replace them frequently.[2][4]
Body Protection Laboratory Coat or Chemical-resistant ApronA fully fastened lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound should be conducted in a well-ventilated fume hood.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

  • Preparation : Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Weighing and Transfer :

    • Conduct all weighing and transferring of this compound within the fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • When transferring the substance, do so carefully to minimize the creation of dust or aerosols.

  • In-Experiment Handling :

    • Keep all containers with the compound sealed when not in use.

    • If heating is required, use a controlled heating mantle or water bath and monitor the process closely to avoid uncontrolled reactions.[5][6]

    • Ensure that all glassware is properly labeled with the name of the compound and any relevant hazard warnings.

  • Post-Experiment :

    • Decontaminate the work surface within the fume hood using an appropriate solvent.

    • Carefully remove and dispose of all contaminated disposable materials in the designated chemical waste container.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Chemical Waste : All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE :

    • Disposable gloves should be removed without touching the outer surface and discarded into the designated chemical waste bin immediately after use.

    • Contaminated lab coats or aprons should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact the institution's environmental health and safety department.

Handling Workflow for this compound

G prep 1. Preparation - Verify fume hood function - Don appropriate PPE - Prepare clean workspace weigh 2. Weighing & Transfer - Conduct in fume hood - Use disposable weigh boats - Minimize dust/aerosol prep->weigh Proceed handle 3. In-Experiment Handling - Keep containers sealed - Use controlled heating - Label all glassware weigh->handle Proceed post 4. Post-Experiment - Decontaminate workspace - Dispose of contaminated items handle->post Experiment Complete dispose 5. Waste Disposal - Segregate chemical waste - Dispose of PPE correctly - Manage empty containers post->dispose Cleanup Complete

A stepwise workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.